AF 594 carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H64N4O11S2 |
|---|---|
Molecular Weight |
925.2 g/mol |
IUPAC Name |
[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C35H34N2O11S2.2C6H15N/c1-34(2)14-19(16-49(42,43)44)22-10-25-29(12-27(22)36(34)5)48-30-13-28-23(20(17-50(45,46)47)15-35(3,4)37(28)6)11-26(30)31(25)21-8-7-18(32(38)39)9-24(21)33(40)41;2*1-4-7(5-2)6-3/h7-15H,16-17H2,1-6H3,(H3-,38,39,40,41,42,43,44,45,46,47);2*4-6H2,1-3H3 |
InChI Key |
HVIUCQATZFBKFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
AF 594 carboxylic acid chemical structure and properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of AF 594 carboxylic acid, a prominent fluorescent dye utilized in a multitude of life science applications. The document details its chemical structure, photophysical properties, and conjugation chemistry, offering structured data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in research and development.
Core Chemical Structure and Properties
This compound is a member of the Alexa Fluor family of dyes, known for their exceptional brightness and photostability. Structurally, it is a sulfonated rhodamine derivative, a modification that significantly enhances its water solubility and reduces the tendency for aggregation, a common issue with fluorescently labeled conjugates.[1][2] The defining feature of this molecule is its terminal carboxylic acid group (-COOH), which serves as a reactive handle for covalent attachment to other molecules.
The dye is characterized by its high fluorescence quantum yield and robust photostability.[3][4] It is soluble in water, as well as common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[5][6] Its fluorescence is notably insensitive to pH variations between pH 4 and 10, a critical feature for maintaining consistent signal in diverse biological environments.[2] The molecular formula for this compound is C₄₇H₆₄N₄O₁₁S₂ and its molecular weight is approximately 925.18 g/mol .[5]
Photophysical Characteristics
The utility of a fluorophore is fundamentally defined by its spectral properties. AF 594 possesses an excitation maximum in the orange-red region of the spectrum and an emission maximum in the red region, making it compatible with common laser lines and filter sets in fluorescence microscopy and flow cytometry.
Table 1: Quantitative Photophysical Properties of AF 594
| Property | Value |
| Excitation Maximum (λex) | 586 - 594 nm[3][4][5] |
| Emission Maximum (λem) | 613 - 617 nm[5][7] |
| Molar Extinction Coefficient (ε) | ~105,000 cm⁻¹M⁻¹[5][6][8] |
| Fluorescence Quantum Yield (Φ) | ~0.77[5][6] |
| Fluorescence Lifetime (τ) | Not specified for carboxylic acid form; general for Alexa Fluor dyes. |
Experimental Protocols and Conjugation Chemistry
The primary application of this compound is its covalent conjugation to biomolecules bearing primary amine groups, such as proteins, amine-modified oligonucleotides, and peptides.[9] This is typically achieved through carbodiimide (B86325) chemistry.
Amine Labeling via EDC/NHS Chemistry
The carboxylic acid group is not directly reactive with amines under physiological conditions. It must first be activated to a more reactive intermediate. A common and efficient method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.[5]
Caption: General workflow for labeling primary amines using this compound.
Detailed Protocol: Labeling a Protein with this compound
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
The protein must be in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS). Buffers containing Tris or glycine (B1666218) will interfere with the reaction and must be removed, for instance, by dialysis against PBS.[7][10]
-
The optimal protein concentration is typically 1-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Freshly prepare EDC and sulfo-NHS solutions in a non-amine-containing buffer (e.g., MES buffer or water) immediately before use.
-
-
Activation and Conjugation Reaction:
-
For a typical reaction, use a 5- to 20-fold molar excess of dye over the protein.
-
Combine the this compound stock solution with a 1.5-fold molar excess of both EDC and sulfo-NHS relative to the dye.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Add the activated dye mixture to the protein solution. The reaction pH should be between 7.0 and 8.5 for efficient conjugation to primary amines.[8] If the protein buffer is at a lower pH, it can be adjusted with a small amount of a suitable base like sodium bicarbonate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
The most common method to separate the labeled protein from unreacted dye and reaction byproducts is size-exclusion chromatography (e.g., a G-25 desalting column).[10] The larger protein conjugate will elute first.
-
Alternatively, extensive dialysis against a suitable storage buffer can be used.
-
-
Characterization (Optional but Recommended):
-
The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~590 nm (for the dye).
-
Key Applications and Logical Workflows
AF 594 conjugates are staples in fluorescence-based assays due to their brightness and photostability. A primary application is in immunofluorescence (IF) for the detection of specific cellular targets.
Immunofluorescence (IF) Workflow
In a typical indirect immunofluorescence experiment, an unlabeled primary antibody binds to the target antigen. Subsequently, a secondary antibody conjugated with AF 594, which is specific for the primary antibody's host species, is used for detection and visualization.
Caption: Logical steps in a typical indirect immunofluorescence (IF) protocol.
This workflow highlights the sequential steps required for specific labeling and subsequent imaging. The bright red fluorescence of AF 594 provides excellent contrast, especially when combined with blue nuclear counterstains like DAPI.[11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Wolfe Labs [wolfelabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
An In-depth Technical Guide to AF 594 Carboxylic Acid: Excitation, Emission, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties and applications of AF 594 carboxylic acid, a bright and photostable red-fluorescent dye. Its high fluorescence quantum yield and excellent water solubility make it a valuable tool for labeling a wide range of biomolecules in various research and drug development applications.[1][2][3][4]
Core Spectroscopic Properties
This compound, also known by its synonym Alexa Fluor 594 carboxylic acid, exhibits strong absorption and emission in the red region of the visible spectrum.[5] This makes it particularly suitable for multicolor imaging in conjunction with green-fluorescent probes.[5] The dye is characterized by its high photostability and pH-insensitive fluorescence over a broad range (pH 4-10), ensuring reliable performance in diverse experimental conditions.[3][4][6]
Quantitative Spectral Data
The key spectral characteristics of this compound are summarized in the table below. It is important to note that while the free carboxylic acid form is non-reactive, it can be activated to conjugate with primary amines.[7][8] The spectral properties are largely consistent across its various forms (free acid and conjugates).
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 586 nm - 594 nm | [1][2][7][][10] |
| Emission Maximum (λem) | 613 nm - 618 nm | [1][2][7][][11] |
| Molar Absorptivity (ε) | ~92,000 - 105,000 cm⁻¹M⁻¹ | [4][7][10] |
| Fluorescence Quantum Yield (Φ) | 0.66 - 0.77 | [4][7][10][12][13] |
| Recommended Laser Lines | 561 nm, 594 nm | [3][5][14] |
Experimental Protocols and Methodologies
The primary application of this compound involves its covalent conjugation to biomolecules, most commonly proteins, antibodies, and amine-modified oligonucleotides.[8][15] This process typically requires the activation of the carboxylic acid group to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines.
General Workflow for Bioconjugation and Analysis
The following diagram illustrates the typical workflow for labeling a target molecule with this compound and its subsequent use in fluorescence-based applications.
Detailed Protocol for Protein Labeling via NHS Ester Formation
This protocol outlines the steps for activating this compound and conjugating it to a protein. This method is adapted from established protocols for amine-reactive dyes.[16][17]
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 2 mg/mL.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography resin)
Procedure:
-
Preparation of the Reactive Dye (NHS Ester):
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (dye:EDC:NHS).
-
Allow the reaction to proceed for at least 1 hour at room temperature to form the AF 594 NHS ester.
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer, as primary amines will compete with the labeling reaction.[16] If necessary, perform buffer exchange via dialysis or a desalting column.
-
Adjust the protein concentration to 2 mg/mL.
-
-
Labeling Reaction:
-
Add 50 µL of 1 M sodium bicarbonate solution to 0.5 mL of the 2 mg/mL protein solution to raise the pH to ~8.3.[16]
-
Add the freshly prepared AF 594 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.[16]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.
-
Equilibrate the column with PBS or another suitable storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for the dye).
-
Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[16]
-
Signaling Pathways and Applications
This compound is not a component of any biological signaling pathway itself. Instead, it is a versatile tool used to visualize and track components of various cellular processes. Once conjugated to a biomolecule of interest (e.g., an antibody, ligand, or peptide), the resulting fluorescent probe can be used to study:
-
Receptor Trafficking and Localization: By labeling a ligand or an antibody against a specific receptor, its movement and localization on the cell surface and within intracellular compartments can be monitored using fluorescence microscopy.
-
Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can utilize AF 594 as an acceptor dye in combination with a suitable donor to study the proximity and interaction of two labeled proteins.
-
Cellular Imaging and Flow Cytometry: Labeled antibodies are widely used in immunofluorescence staining to identify and quantify specific cell populations or to visualize the distribution of proteins within cells.[14]
-
Super-Resolution Microscopy: The brightness and photostability of AF 594 make it suitable for advanced imaging techniques such as dSTORM, SIM, and STED, allowing for visualization beyond the diffraction limit of light.[14]
The following diagram illustrates the logical relationship of how a labeled molecule can be used to investigate a simplified signaling pathway.
References
- 1. This compound | Wolfe Labs [wolfelabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 4. duofluor.com [duofluor.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 11. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
AF 594 carboxylic acid molecular weight and formula
An In-depth Technical Guide to AF 594 Carboxylic Acid: Molecular Weight and Chemical Formula
For researchers, scientists, and drug development professionals utilizing fluorescent probes, a precise understanding of the molecular characteristics of dyes such as this compound is paramount. This guide provides a detailed examination of the molecular weight and chemical formula of this compound, addressing notable discrepancies in commercially available information to ensure accurate experimental design and interpretation.
Executive Summary
This compound is a widely used red fluorescent dye. However, investigations into its molecular properties reveal the existence of at least two distinct chemical entities marketed under this name. This guide elucidates the molecular formulas and weights of these two primary forms to mitigate potential confusion and support rigorous scientific research.
Unraveling the Discrepancy: Two Forms of this compound
Analysis of data from various suppliers and chemical databases indicates that "this compound" can refer to two different compounds with distinct molecular weights and formulas. The most commonly cited form possesses a molecular weight of approximately 925.16 g/mol . A second, structurally different compound with a molecular weight of around 722.79 g/mol is also available under the same name. It is crucial for researchers to verify which form they are using, as this will impact stoichiometric calculations and other molecular-level considerations.
Form 1: The Higher Molecular Weight Variant
This is the more frequently referenced form of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 925.16 g/mol | [1][2] |
| Molecular Formula | C₄₇H₆₄N₄O₁₁S₂ | [2][3][4][5] |
| Appearance | Black-blue crystals | |
| Solubility | Soluble in water, DMSO, DMF | [4] |
| Excitation Maximum | ~590 nm | |
| Emission Maximum | ~617 nm |
Logical Relationship Diagram
Caption: Key molecular properties of the higher molecular weight form of this compound.
Form 2: The Lower Molecular Weight Variant
A second compound, also marketed as this compound, possesses a significantly different molecular structure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 722.79 g/mol | [6] |
| Molecular Formula | C₃₅H₃₄N₂O₁₁S₂ | [6] |
| Purity | ≥95% | [6] |
Logical Relationship Diagram
Caption: Key molecular properties of the lower molecular weight form of this compound.
Experimental Protocols
The characterization of fluorescent dyes such as this compound typically involves a suite of analytical techniques to confirm identity, purity, and spectral properties. While specific experimental protocols are proprietary to commercial suppliers, the general methodologies include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and confirm the elemental composition, which validates the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to elucidate the chemical structure, providing information on the connectivity of atoms and the presence of functional groups. Recent studies have utilized a combination of MS and NMR to determine the definitive structures of related Alexa Fluor dyes.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, separating the main component from any synthetic intermediates or degradation products.
-
UV-Visible and Fluorescence Spectroscopy: These techniques are used to determine the maximum absorption (excitation) and emission wavelengths, as well as the extinction coefficient and quantum yield, which are critical parameters for fluorescence applications.
Conclusion
The term "this compound" can refer to at least two different chemical compounds with distinct molecular weights and formulas. For reproducible and accurate experimental outcomes, it is imperative that researchers are aware of this discrepancy and confirm the specific molecular details of the dye they are using. This guide provides the necessary information to distinguish between these two forms and serves as a valuable resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C47H64N4O11S2 | CID 169450416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 6. AF594 carboxylic acid | AxisPharm [axispharm.com]
- 7. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
AF 594 carboxylic acid for beginners in fluorescence microscopy
An In-Depth Technical Guide to AF 594 Carboxylic Acid for Fluorescence Microscopy
Introduction to Fluorescence Microscopy
Fluorescence microscopy is a cornerstone of modern biological and medical research, enabling the visualization of specific cellular structures and molecules with high contrast.[1][2] The technique is based on the phenomenon of fluorescence, where a molecule, known as a fluorophore, absorbs light at a specific wavelength (excitation) and, after a brief interval, emits light at a longer, lower-energy wavelength (emission).[1][3][4] This difference between the peak excitation and emission wavelengths is called the Stokes shift.[1] In a fluorescence microscope, optical filters are used to separate the bright excitation light from the much weaker emitted light, allowing only the emission signal to reach the detector. This results in a high-contrast image where the fluorescently labeled structures appear bright against a dark background.[5]
This compound: A Primer
Alexa Fluor™ 594 (AF 594) is a bright, photostable, and water-soluble red-fluorescent dye.[6][7] It is widely used in various applications, including fluorescence microscopy and flow cytometry.[8][9] The "carboxylic acid" form of AF 594 is the non-reactive version of the dye.[10] While the carboxylic acid group can be chemically activated to react with amines using carbodiimides like EDAC, it is more commonly used as a reference standard in experiments involving AF 594 conjugates.[10][11]
For labeling proteins and other molecules containing primary amines, the more common and convenient form is the AF 594 succinimidyl ester (also known as an NHS ester).[12][13] This derivative has been activated to readily react with primary amines (like those on lysine (B10760008) residues of proteins) to form stable covalent bonds.[14][15][16] This guide will focus on the practical application of AF 594, including a standard labeling protocol using its amine-reactive NHS ester form.
Core Advantages of AF 594:
-
Brightness and Photostability: AF 594 conjugates are typically brighter and more photostable than those of spectrally similar dyes like Texas Red, allowing for longer imaging sessions with less signal loss.[6][14][17][18]
-
pH Insensitivity: The dye's fluorescence is stable across a broad pH range (from pH 4 to 10), which is a significant advantage for live-cell imaging and experiments where pH may vary.[6][7][9][19]
-
Water Solubility: Good water solubility prevents the need for organic solvents in protein conjugation reactions and reduces the risk of conjugate precipitation during storage.[6][7]
-
Instrument Compatibility: Its excitation and emission spectra are well-matched to common laser lines, particularly the 561 nm and 594 nm lasers.[7][9][17]
Data Presentation
The key spectral and physical properties of AF 594 are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum | ~590 nm | [6][7][8] |
| Emission Maximum | ~617 nm | [6][7][8] |
| Molar Extinction Coefficient | ~105,000 cm⁻¹M⁻¹ | [10][11][20] |
| Fluorescence Quantum Yield | ~0.66 - 0.77 | [8][10][20][21] |
| Recommended Laser Lines | 561 nm, 594 nm | [7][17] |
| Fluorescence Color | Red | [6] |
| pH Sensitivity | Insensitive from pH 4-10 | [7][9][19] |
Experimental Protocols
Protocol 1: Labeling an IgG Antibody with AF 594 NHS Ester
This protocol provides a general procedure for conjugating AF 594 succinimidyl ester (SE) to an IgG antibody. The goal is to covalently attach the dye to primary amine groups on the antibody.[13]
A. Materials Required:
-
Purified IgG antibody (1-2.5 mg/mL)
-
AF 594 Succinimidyl Ester (NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3. (If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate).[13][16]
-
Anhydrous dimethylsulfoxide (DMSO)
-
Purification Column (e.g., Sephadex G-25) equilibrated in PBS.[14]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
B. Pre-reaction Preparation:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the dye and must be removed by dialysis against PBS.[14][22] The presence of sodium azide (B81097) (≤3 mM) will not interfere with the reaction.[14]
-
Adjust pH: Adjust the antibody solution to a final concentration of 0.1 M sodium bicarbonate, pH 8.3, to optimize the reaction with the succinimidyl ester.[13][22]
-
Prepare Dye Stock Solution: Allow the vial of AF 594 NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. This solution should be prepared fresh immediately before use, as the reactive ester is susceptible to hydrolysis.[13][23]
C. Labeling Reaction:
-
While gently stirring the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution. A common starting point is a dye-to-protein molar ratio between 9:1 and 15:1.[13]
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[14][23][]
D. Purification of the Conjugate:
-
After incubation, the unreacted, free dye must be separated from the labeled antibody.
-
Load the reaction mixture onto a size-exclusion chromatography column (e.g., Sephadex) that has been pre-equilibrated with PBS.[14]
-
The first colored band to elute from the column is the labeled antibody. The slower-moving, second colored band is the unbound free dye. Collect the first band.
-
Alternatively, for smaller scale reactions, spin filters can be used for purification as described in microscale labeling kits.[22]
E. Storage:
-
Store the purified antibody conjugate at 4°C, protected from light.[14] The addition of a carrier protein like BSA to 1-10 mg/mL can improve stability if the final conjugate concentration is below 1 mg/mL.[14]
-
For long-term storage, add sodium azide to a final concentration of 0.02-0.1% and store at 4°C, or divide into single-use aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles.[14][16]
Protocol 2: Basic Fluorescence Microscopy Imaging Workflow
This protocol outlines a general workflow for imaging cells stained with an AF 594-conjugated antibody.
-
Sample Preparation: Prepare cells or tissue on a microscope slide or dish. This typically involves fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with Triton X-100) if the target is intracellular.
-
Blocking: To prevent non-specific antibody binding, incubate the sample in a blocking buffer (e.g., PBS with 5% BSA or serum from the secondary antibody host species) for 30-60 minutes.[25][26]
-
Primary Antibody Incubation: If performing indirect immunofluorescence, incubate with a primary antibody specific to the target of interest.
-
Secondary Antibody Incubation: Incubate the sample with the AF 594-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the sample several times with PBS to remove unbound antibodies and reduce background fluorescence.[25]
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium to preserve the fluorescence signal and prevent photobleaching.[27]
-
Imaging:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set for AF 594 (e.g., a Texas Red filter set).[17]
-
Use the lowest excitation light intensity and shortest exposure time necessary to acquire a clear image to minimize photobleaching.[27]
-
Capture images using a suitable detector, such as a CCD camera.[5]
-
Visualizations
Caption: The fundamental principle of fluorescence.
Caption: Workflow for amine-reactive fluorescent dye conjugation.
Caption: Simplified light path in an epifluorescence microscope.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Fluorescent Signal | - Low antibody concentration.- Incompatible primary/secondary antibodies.- Imaging settings are incorrect for AF 594.- Excessive photobleaching. | - Titrate antibody concentration to find the optimal level.[25][26]- Ensure secondary antibody is specific to the primary antibody's host species.- Check that the correct filter cubes and laser lines are being used.[26]- Use an antifade mounting medium and minimize light exposure.[27] |
| High Background / Non-specific Staining | - Antibody concentration is too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence from the sample. | - Perform a titration to determine the optimal antibody concentration.[26]- Increase blocking time or try a different blocking agent (e.g., serum instead of BSA).[25]- Increase the number and duration of wash steps after antibody incubation.[25]- Use an unstained control to assess autofluorescence; consider using fluorophores with longer wavelengths if autofluorescence is high in the green/red channels.[27] |
| Photobleaching (Signal Fades Rapidly) | - Excitation light is too intense.- Exposure time is too long.- Mounting medium lacks an antifade reagent. | - Reduce laser power or excitation light intensity to the minimum required for a good signal.[27]- Use the shortest possible exposure time.[27]- Always use a fresh, high-quality antifade mounting medium.[27]- Consider using a more photostable dye if the problem persists.[27] |
| Uneven or Patchy Staining | - Poor sample permeabilization.- Uneven distribution of antibodies. | - Optimize the permeabilization step with different detergent concentrations or incubation times.[25]- Ensure the sample is fully covered with antibody solution and gently agitate during incubation.[25] |
References
- 1. Fluorescence Microscopy Explained: A Beginner’s Guide | KEYENCE America [keyence.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Introduction to Fluorescence Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cn.lumiprobe.com [cn.lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. colibri-cytometry.com [colibri-cytometry.com]
- 17. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. lumiprobe.com [lumiprobe.com]
- 20. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 21. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. genecopoeia.com [genecopoeia.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. biotium.com [biotium.com]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photostability of Alexa Fluor™ 594 Dyes
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the photophysical properties of Alexa Fluor™ 594 (AF 594), with a primary focus on its photostability. It includes key performance data, comparisons with other fluorophores, and detailed experimental protocols for assessing photobleaching, designed to assist researchers in optimizing their fluorescence imaging experiments.
Core Photophysical Properties of Alexa Fluor™ 594
Alexa Fluor™ 594 is a bright, red-fluorescent dye renowned for its high quantum yield and exceptional photostability.[1][2][] These characteristics make it a preferred choice for a wide range of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][4][5] Its spectral properties are well-suited for excitation by 561 nm or 594 nm laser lines.[2][5] The sulfonation of its core structure renders it hydrophilic and negatively charged, which contributes to its stability and performance.[6][7]
The key photophysical characteristics of AF 594 are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation (λex) | 590 nm | [1][4] |
| Maximum Emission (λem) | 617 - 618 nm | [1][4] |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [1][4][8] |
| Fluorescence Lifetime (τ) | 3.9 ns | [8] |
Understanding Photostability and Photobleaching
Photobleaching is an irreversible photochemical alteration of a fluorophore that renders it permanently unable to fluoresce.[9] This phenomenon is a critical limiting factor in fluorescence microscopy, as it leads to a progressive loss of signal during imaging. The rate of photobleaching is dependent on both the intrinsic properties of the dye and external environmental factors.
AF 594 is consistently cited for its high photostability, which allows for prolonged exposure to excitation light with minimal signal loss.[1][10] This robustness is particularly advantageous for detecting low-abundance molecules and for time-lapse imaging experiments.[1][2]
Comparative Photostability
AF 594 offers significant advantages in brightness and photostability over other spectrally similar red fluorescent dyes.
| Fluorophore | Photostability Comparison with AF 594 | Key Characteristics | Reference |
| Texas Red | AF 594 is significantly more photostable and fluorescent.[10][11][12] | Spectrally similar to AF 594 but prone to faster photobleaching. | [11][12] |
| TRITC | AF 594 offers better color separation from green dyes and is more photostable. | Traditional red dye, less bright than modern alternatives. | [12] |
| Cy3 | AF 594 is generally considered more photostable. | A bright dye, but can be susceptible to photobleaching. | [10][12] |
| Alexa Fluor 568 | Both are highly photostable dyes within the Alexa Fluor family. | Emits in a slightly shorter wavelength (red-orange) range.[10] | [10] |
Factors Influencing AF 594 Photostability
While AF 594 is inherently stable, its performance can be affected by several experimental variables. Understanding these factors is crucial for minimizing photobleaching.
-
Excitation Light Intensity: Higher laser power or illumination intensity accelerates the rate of photobleaching.
-
Exposure Duration: Longer or repeated exposures cumulatively increase the extent of photobleaching.[9]
-
Chemical Environment: The presence of reactive oxygen species (ROS) can degrade fluorophores. The choice of mounting medium is critical, as antifade reagents can significantly reduce photobleaching.[13]
-
pH: The Alexa Fluor family of dyes, including AF 594, are known to be relatively insensitive to pH variations over a broad range (typically pH 4-10), ensuring stable fluorescence in most biological buffers.[10][12]
Experimental Protocol: Assessing Photobleaching Rate
This protocol provides a generalized workflow for quantifying and comparing the photostability of fluorescent dyes like AF 594 in a microscopy setup.
Objective: To measure the rate of fluorescence intensity decay of AF 594-conjugated samples under continuous illumination.
I. Materials
-
AF 594-conjugated antibody or probe.
-
Appropriate sample (e.g., fixed cells, tissue section, or immobilized protein).
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium (with and without antifade reagent for comparison).
-
Microscope slides and coverslips.
II. Sample Preparation
-
Prepare the biological sample according to standard protocols for immunofluorescence (e.g., fixation, permeabilization, and blocking).
-
Incubate the sample with the AF 594-conjugated probe at the recommended concentration and duration.
-
Perform washing steps with PBS to remove unbound probes.
-
Mount the sample onto a microscope slide using the chosen mounting medium. For comparative studies, prepare identical samples with different mounting media.
-
Seal the coverslip with nail polish or a commercial sealant and allow it to cure.
III. Microscope Setup and Configuration
-
Use a confocal or widefield fluorescence microscope equipped with a suitable laser line (e.g., 561 nm or 594 nm) and emission filters (e.g., 630/69 nm bandpass).[1]
-
Set the imaging parameters:
-
Objective: Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x).
-
Laser Power: Select a fixed laser power. Keep this value constant across all experiments. Start with a low power to locate the region of interest (ROI) and increase to a fixed, higher level for the bleaching experiment.
-
Detector Gain/Sensitivity: Adjust to achieve a good signal-to-noise ratio where the initial image is not saturated. Keep this setting constant.
-
Pixel Dwell Time / Exposure Time: Set a fixed value.
-
IV. Data Acquisition
-
Select a region of interest (ROI) on the sample that shows clear and uniform fluorescence.
-
Acquire an initial image (t=0) at the defined settings. This image represents 100% initial intensity.
-
Begin a time-lapse acquisition sequence. Continuously illuminate the ROI and capture images at regular intervals (e.g., every 5-10 seconds).
-
Continue the acquisition until the fluorescence intensity has decreased to a significant fraction (e.g., 50% or less) of the initial intensity.
V. Data Analysis
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each image of the time series.
-
Measure the background intensity from an area with no fluorescent signal in each image and subtract it from the corresponding ROI measurement.
-
Normalize the intensity values by dividing each measurement by the intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time (or number of scans).
-
To quantify the photobleaching rate, fit the decay curve to a single or double exponential decay function. The time constant (τ) from the fit represents the time it takes for the fluorescence to decay to 1/e (approximately 37%) of its initial value and serves as a quantitative measure of photostability.
Visualizations
Experimental Workflow for Photostability Assessment
The following diagram illustrates the key steps involved in a typical photobleaching experiment, from sample preparation to final data analysis.
Caption: Workflow for quantifying the photostability of AF 594.
Conclusion
Alexa Fluor™ 594 is a superior red fluorescent dye that offers researchers exceptional brightness and photostability, outperforming traditional fluorophores like Texas Red.[11][12] Its robust nature makes it highly suitable for demanding imaging applications that require prolonged or repeated exposures to intense light sources. By understanding the factors that influence photobleaching and employing careful experimental design, researchers can fully leverage the capabilities of AF 594 to generate high-quality, reproducible fluorescence data.
References
- 1. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 13. emsdiasum.com [emsdiasum.com]
Unveiling the Radiance: A Technical Guide to the Quantum Yield of AF 594 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the fluorescence quantum yield of AF 594 carboxylic acid, a key fluorophore in biological research and drug development. This document details the core principles of its photophysical properties, presents quantitative data in a structured format, and offers detailed experimental protocols for its application and characterization.
Core Concept: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter and more efficient fluorescent probe, which is crucial for sensitive detection in various applications. For this compound, a derivative of the Alexa Fluor 594 dye, a high quantum yield is a key characteristic that contributes to its robust performance in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]
Photophysical Properties of this compound
This compound is a bright, red-fluorescent dye known for its high fluorescence quantum yield and photostability.[2][3][4] These properties make it an excellent choice for labeling biomolecules, particularly proteins and nucleic acids, enabling sensitive and reliable detection.[1] The carboxylic acid group provides a reactive handle for conjugation to primary amines following activation, for example, as an N-hydroxysuccinimidyl (NHS) ester.
A summary of the key quantitative data for AF 594 is presented in the table below.
| Property | Value | Reference |
| Quantum Yield (Φ) | 0.66 | [5][6] |
| Excitation Maximum (λex) | 590 nm | [6] |
| Emission Maximum (λem) | 617 nm | [6] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Lifetime (τ) | 3.9 ns | [5] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[3][6] This method involves comparing the fluorescence intensity of the sample to a reference standard with a known quantum yield. A common standard for the spectral range of AF 594 is Sulforhodamine 101.[7]
Materials and Reagents:
-
This compound (sample)
-
Sulforhodamine 101 (reference standard)
-
Phosphate-buffered saline (PBS), pH 7.2
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both this compound and Sulforhodamine 101 in PBS.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard in PBS. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 560 nm).
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard (for Sulforhodamine 101 in ethanol, Φ ≈ 0.9).[8]
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if they are different). For the same solvent, this term is equal to 1.
-
Experimental Workflow: Bioconjugation of this compound to a Protein
This compound is typically activated to an NHS ester to facilitate covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.
Detailed Protocol for Protein Labeling:
This protocol provides a general guideline for labeling proteins with activated this compound (e.g., AF 594 NHS ester).
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible.
-
Dye Preparation: Immediately before use, dissolve the AF 594 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: While gently vortexing the protein solution, add the dissolved NHS ester. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point is often a 5- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer such as PBS.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye and the protein at their respective absorbance maxima.
Logical Relationship: Factors Influencing Quantum Yield
The fluorescence quantum yield of a fluorophore like AF 594 is not an immutable constant and can be influenced by several environmental factors. Understanding these relationships is critical for accurate and reproducible experimental results.
References
- 1. iss.com [iss.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]
- 6. jasco-global.com [jasco-global.com]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
Basic principles of using AF 594 carboxylic acid in research
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
AF 594 carboxylic acid is a bright, photostable, and red-fluorescent dye belonging to the Alexa Fluor family.[1][2] It is characterized by a high fluorescence quantum yield, making it a valuable tool in a variety of research applications, particularly in fluorescence microscopy and flow cytometry.[1][3][4] Its utility is further enhanced by its consistent fluorescence in a pH range of 4 to 10.[2][4] The carboxylic acid group is a key functional feature, allowing for covalent conjugation to biomolecules.[1][5]
Core Principles and Spectral Properties
This compound serves two primary roles in research. Firstly, it can be used as a non-reactive reference standard in experiments that involve AF 594 dye conjugates.[3][6] Secondly, and more commonly, its carboxylic acid group can be chemically activated to form stable covalent bonds with primary amines on other molecules, such as proteins, peptides, and modified nucleic acids.[1][7]
The spectral characteristics of AF 594 make it compatible with common laser lines, including the 561 nm and 594 nm lasers.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | 586 - 594 nm | [1][3][] |
| Emission Maximum | 613 - 617 nm | [2][3] |
| Molar Extinction Coefficient | ~105,000 cm⁻¹M⁻¹ | [3][6] |
| Fluorescence Quantum Yield | ~0.77 | [3][6] |
| Molecular Weight | ~925.18 g/mol | [][9] |
Conjugation Chemistry: Labeling Primary Amines
The most prevalent application of this compound is the labeling of biomolecules through the formation of a stable amide bond with primary amines.[7] This is typically achieved through a two-step process involving carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
The fundamental mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of AF 594 to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Ester: This intermediate is susceptible to hydrolysis. To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This succinimidyl ester is less prone to hydrolysis and reacts efficiently with primary amines.[10]
-
Amide Bond Formation: The NHS ester of AF 594 readily reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, covalently linking the dye to the target molecule.[11]
Experimental Protocol: Protein Labeling
This protocol provides a general methodology for labeling an IgG antibody with this compound using EDC and Sulfo-NHS. Optimization may be required for other proteins.
Materials:
-
This compound
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation/Conjugation Buffer.
-
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer.[10] Buffers containing Tris or glycine (B1666218) will interfere with the reaction and should be exchanged for PBS or a similar buffer.[10]
-
-
Activation of AF 594:
-
In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions in the Activation/Conjugation Buffer.
-
The molar ratio of Dye:EDC:Sulfo-NHS is typically 1:10:25, but may require optimization.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated AF 594 Sulfo-NHS ester solution to the prepared antibody solution.
-
The reaction pH should be adjusted to approximately 7.2-8.0 for efficient conjugation to the primary amines of the antibody.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the labeling process by reacting with any remaining active ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.
-
The first colored fraction to elute will be the AF 594-labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, using spectrophotometry. For IgGs, an optimal DOL is typically between 2 and 6.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 5. This compound | Wolfe Labs [wolfelabs.com]
- 6. cn.lumiprobe.com [cn.lumiprobe.com]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
AF 594 Carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for AF 594 carboxylic acid, a fluorescent dye commonly utilized in biological research. The information compiled is intended to promote safe laboratory practices and ensure the well-being of personnel working with this compound.
Introduction
Hazard Identification and General Precautions
While specific hazard classifications for this compound are not formally established in readily accessible safety data sheets, it is prudent to treat it as a potentially hazardous chemical. As a general principle for handling all laboratory chemicals, direct contact with skin, eyes, and mucous membranes should be avoided. Inhalation of dust or aerosols should be minimized.
A review of the toxicity of several organic fluorophores, including some Alexa Fluor™ dyes, suggests that the concentrations typically used in research applications are significantly lower than known toxic doses.[2] However, the absence of comprehensive toxicological data for this compound necessitates a cautious approach.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₆₄N₄O₁₁S₂ | [1] |
| Molecular Weight | 925.18 g/mol | [1] |
| Appearance | Dark-blue crystals | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
| Excitation Maximum (λex) | 586 nm | [1] |
| Emission Maximum (λem) | 613 nm | [1] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.77 | [1] |
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
In case of a spill, follow these steps to mitigate the hazard:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean-up: Carefully sweep or scoop up the spilled material. Place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of this compound for experimental use.
Materials:
-
This compound solid
-
High-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes and sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO or DMF to the vial to achieve the desired concentration (typically 1-10 mg/mL).[3]
-
Vortex the solution until the dye is completely dissolved.
-
Store the reconstituted solution at 2-8°C, protected from light. The solution is reported to be stable for up to one year under these conditions.[3]
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for responding to a chemical spill.
Caption: First aid workflow for chemical exposure.
Conclusion
While this compound is a valuable tool in research, its handling requires adherence to standard laboratory safety protocols. The guidelines presented in this document are based on general chemical safety principles and data from related compounds due to the lack of a comprehensive, publicly available Safety Data Sheet for this specific chemical. Researchers should always exercise caution, use appropriate personal protective equipment, and be prepared for accidental spills or exposures. By following these recommendations, the risks associated with the use of this compound can be effectively managed.
References
- 1. Toxicity of organic fluorophores used in molecular imaging: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactant protein-A and Toll-like receptor-4 Modulate Immune Functions of Preterm Baboon Lung Dendritic Cell Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with AF594 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and function. AF594 is a bright and photostable red fluorescent dye, making it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. While often available as an amine-reactive N-hydroxysuccinimidyl (NHS) ester, the carboxylic acid form of AF594 offers a versatile alternative for conjugation to primary amines on proteins through a two-step carbodiimide-mediated reaction. This approach is particularly useful when the NHS ester is not available or when greater control over the labeling reaction is desired.
This document provides a detailed protocol for the activation of AF594 carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent conjugation to a target protein. It also includes information on purification, calculation of the degree of labeling, and troubleshooting.
Data Presentation
Table 1: Key Properties of AF594 Dye
| Property | Value |
| Excitation Maximum (Ex) | ~590 nm |
| Emission Maximum (Em) | ~617 nm |
| Molar Extinction Coefficient (at Ex) | ~90,000 cm⁻¹M⁻¹[1] |
| Recommended pH range for labeling | 7.2 - 8.5 (for coupling step) |
| Reactive Group | Carboxylic Acid |
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Molar Excess (relative to AF594 Carboxylic Acid) |
| EDC | 1.2 - 10 fold |
| NHS (or Sulfo-NHS) | 1.2 - 3 fold (relative to EDC) |
Note: The optimal molar ratios may need to be determined empirically for each specific protein and application.
Experimental Protocols
Materials and Reagents
-
AF594 carboxylic acid
-
Target protein in an amine-free buffer (e.g., PBS, MES, HEPES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine (B1666218)
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Protocol for Labeling Protein with AF594 Carboxylic Acid
This protocol is divided into two main stages: the activation of AF594 carboxylic acid and the conjugation to the target protein.
Stage 1: Activation of AF594 Carboxylic Acid with EDC/NHS
-
Prepare AF594 Carboxylic Acid Stock Solution: Dissolve AF594 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare EDC and NHS Solutions: Immediately before use, prepare aqueous solutions of EDC and NHS in Activation Buffer. For example, prepare a 10 mg/mL solution of each. EDC is susceptible to hydrolysis and should be used without delay.
-
Activation Reaction:
-
In a microcentrifuge tube, combine the desired amount of AF594 carboxylic acid stock solution with Activation Buffer.
-
Add the freshly prepared NHS solution to the AF594 solution and mix well.
-
Add the freshly prepared EDC solution to the AF594/NHS mixture. The final volume should be kept as small as practical.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction converts the carboxylic acid group of AF594 into an amine-reactive NHS ester.
-
Stage 2: Conjugation of Activated AF594 to Protein
-
Prepare Protein Sample: The protein to be labeled should be at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the activated dye and must be avoided. If the protein is in an incompatible buffer, it should be dialyzed against PBS prior to labeling.
-
Conjugation Reaction:
-
Add the activated AF594-NHS ester solution from Stage 1 to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the dye to the protein.
-
Incubate the reaction for 1-2 hours at room temperature, with gentle stirring or rocking, protected from light. The optimal reaction time may vary depending on the protein.
-
-
Quench Reaction: Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step will react with any remaining unreacted dye, preventing non-specific labeling in downstream applications.
Stage 3: Purification of the Labeled Protein
-
Remove Unconjugated Dye: Separate the AF594-labeled protein from the unreacted dye and reaction byproducts. This is commonly achieved using:
-
Desalting Spin Columns: For rapid purification of small sample volumes.
-
Size-Exclusion Chromatography (SEC): For larger sample volumes and higher purity.
-
Dialysis: A slower method but effective for removing small molecules.
-
-
Storage of Labeled Protein: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) or a stabilizing protein such as BSA may be beneficial.[2]
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[3][4][5]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and 590 nm (A_590).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For AF594, this is approximately 0.56 (CF = A_280 of dye / A_590 of dye).
-
Protein Concentration (M) = [A_280 - (A_590 x CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_590 / ε_dye
-
where ε_dye for AF594 is approximately 90,000 cm⁻¹M⁻¹.[1]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for antibodies is typically between 2 and 10.[5]
Mandatory Visualizations
References
Application Notes: Conjugating AF 594 Carboxylic Acid to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct conjugation of fluorescent dyes to primary antibodies offers a streamlined approach for immunofluorescence (IF) staining, enabling multiplexing and simplifying experimental workflows by eliminating the need for secondary antibodies.[1][2][3] Alexa Fluor™ 594 (AF 594) is a bright and photostable red fluorescent dye, making it an excellent choice for antibody labeling.[4] This document provides a detailed protocol for conjugating AF 594 carboxylic acid to primary antibodies using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the dye and primary amines (e.g., lysine (B10760008) residues) on the antibody.[5][6]
Principle of Conjugation
The conjugation process involves a two-step reaction. First, the carboxyl group of AF 594 is activated by EDC in the presence of NHS to form a more stable NHS ester.[6][7] This activated dye then readily reacts with the primary amine groups on the antibody to form a covalent amide linkage.[5] The resulting fluorescently labeled antibody can be used for various applications, most notably for direct immunofluorescence imaging.
Experimental Protocols
Part 1: Antibody Preparation
For successful conjugation, the antibody must be in an amine-free buffer and at an optimal concentration.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizing proteins like BSA, it must be purified.
-
Use a desalting column, dialysis, or a centrifugal filter with an appropriate molecular weight cut-off (e.g., 100 kDa for an IgG antibody) to exchange the buffer to 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
-
Concentration Adjustment: The recommended antibody concentration for optimal labeling is between 2-10 mg/mL. If the antibody concentration is too low, the conjugation efficiency will be significantly reduced. Concentrate the antibody using a centrifugal filter if necessary.
Part 2: Activation of this compound and Conjugation to Antibody
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
Purified antibody (2-10 mg/mL in PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solutions:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of AF 594:
-
In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the EDC and NHS stock solutions. A typical starting point is a 10 to 20-fold molar excess of dye to antibody.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Adjust the pH of the purified antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate solution.
-
Add the activated AF 594 dye mixture to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active dye.
-
Incubate for 15-30 minutes at room temperature.
-
Part 3: Purification of the Labeled Antibody
It is crucial to remove unconjugated dye to ensure accurate determination of the degree of labeling and to reduce background fluorescence in subsequent applications.
-
Prepare the Purification Column:
-
Use a size-exclusion chromatography column, such as Sephadex G-25, equilibrated with 1X PBS.
-
-
Purify the Conjugate:
-
Load the conjugation reaction mixture onto the column.
-
Elute with 1X PBS. The first colored fraction to elute will be the labeled antibody. The free dye will elute later.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
Part 4: Characterization of the Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, should be determined.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 594 nm (A594) using a spectrophotometer.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula:
Protein Concentration (M) = [A280 – (A594 × CF)] / ε_protein
DOL = A594 / (ε_dye × Protein Concentration (M))
Where:
-
A280 and A594 are the absorbance values.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of AF 594 at 594 nm (~73,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For AF 594, this is approximately 0.38.
An optimal DOL for most antibodies is between 2 and 10.
-
Data Presentation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Lower concentrations reduce conjugation efficiency. |
| Conjugation Buffer pH | 8.3 - 8.5 | Optimal for reaction of NHS esters with primary amines.[5] |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | This should be optimized for each antibody. |
| Reaction Time | 1 - 2 hours | Incubation at room temperature. |
| Optimal Degree of Labeling (DOL) | 2 - 10 | High DOL can lead to quenching and loss of antibody function. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for antibody conjugation and immunofluorescence.
Example Signaling Pathway: EGFR Signaling
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for immunofluorescence studies to investigate cellular processes like proliferation and migration. An AF 594-conjugated antibody targeting EGFR or a downstream component like phosphorylated ERK (p-ERK) could be used to visualize the activation of this pathway.
Caption: Simplified EGFR signaling pathway.
Application: Direct Immunofluorescence Protocol
This is a general protocol and may require optimization for specific cell/tissue types and antibodies.
-
Sample Preparation:
-
Grow cells on coverslips or prepare tissue sections.
-
Fix the samples (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilize the cells if targeting an intracellular antigen (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
-
Blocking:
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Staining:
-
Washing:
-
Wash the samples three times with PBST for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for AF 594 (Excitation/Emission: ~590/617 nm).
-
Conclusion
Directly conjugating this compound to a primary antibody provides a robust tool for high-quality immunofluorescence imaging. By following these detailed protocols for conjugation, purification, and characterization, researchers can generate reliable reagents for their specific research needs, leading to clearer and more reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: AF 594 Carboxylic Acid for Super-Resolution Microscopy (dSTORM)
Introduction
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized biological imaging by surpassing the diffraction limit of light. These methods enable the visualization of cellular structures at the nanoscale. The choice of fluorophore is critical for achieving high-quality STORM images, requiring probes that are bright, photostable, and capable of photoswitching. Alexa Fluor 594 (AF 594) is a bright and photostable red-fluorescent dye well-suited for direct STORM (dSTORM), a variant of STORM that relies on the intrinsic photoswitching of single fluorophores in the presence of specific imaging buffers.[1][2]
This document provides detailed application notes and protocols for the use of AF 594 carboxylic acid in dSTORM imaging. This compound is the non-reactive form of the dye, which can be covalently conjugated to primary amines on target biomolecules, such as proteins or antibodies, through carbodiimide (B86325) chemistry.[3][4] This allows for precise labeling of targets of interest for subsequent nanoscale imaging.
Photophysical Properties of AF 594
AF 594 possesses photophysical characteristics that make it an excellent candidate for dSTORM. It is a water-soluble dye that maintains its fluorescence intensity over a wide pH range (pH 4-10).[5] The dye can be efficiently excited by commonly available 561 nm or 594 nm laser lines.[1] Key quantitative properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~590 nm | [3][6] |
| Emission Maximum (Em) | ~617 nm | [3][6] |
| Extinction Coefficient | ~105,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.77 | |
| Recommended Laser Line | 561 nm or 594 nm | [1] |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Proteins
This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody, using a two-step carbodiimide reaction involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This method first activates the carboxylic acid group of the dye to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the protein.[7]
Materials:
-
This compound
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS or MES buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysuccinimidosulfonate) for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions.[6] If necessary, exchange the buffer to PBS using dialysis or a desalting column.
-
Adjust the protein concentration to 2 mg/mL for optimal labeling.[6]
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. Prepare these solutions immediately before use.
-
To activate the dye, mix the this compound stock solution with the EDC and Sulfo-NHS solutions at a molar ratio of approximately 1:2:2 (Dye:EDC:Sulfo-NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light. This reaction converts the carboxylic acid to an amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated AF 594-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein depends on the specific protein and desired degree of labeling (DOL). For IgG antibodies, a starting molar ratio of 10:1 (dye:antibody) is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer if necessary.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to the labeled protein.
-
Alternatively, purify the conjugate via dialysis against PBS at 4°C for 24-48 hours with several buffer changes.
-
-
Characterization and Storage:
-
Determine the protein concentration and degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[6]
-
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bidmc.org [bidmc.org]
AF 594 Carboxylic Acid for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AF 594 carboxylic acid and its derivatives in single-molecule imaging techniques. AF 594, a bright and photostable red-fluorescent dye, is an exceptional tool for elucidating molecular mechanisms, dynamics, and interactions at the single-molecule level, with significant applications in basic research and drug development.
Introduction to AF 594 in Single-Molecule Imaging
AF 594, a member of the Alexa Fluor family of dyes, offers a combination of high fluorescence quantum yield, photostability, and pH insensitivity, making it a robust choice for demanding single-molecule experiments.[1][2][3] Its emission in the red region of the spectrum minimizes autofluorescence from cellular components.[3] AF 594 is particularly well-suited for techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy methods like Stochastic Optical Reconstruction Microscopy (STORM).[4][5]
The carboxylic acid form of AF 594 is a non-reactive version that can be used as a reference standard or activated for conjugation to biomolecules.[6][7] More commonly, its amine-reactive derivative, AF 594 NHS ester, or its thiol-reactive derivative, AF 594 maleimide, are used for covalently labeling proteins and nucleic acids.[8][9]
Quantitative Data: Photophysical Properties of AF 594
The selection of a fluorophore for single-molecule imaging is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for AF 594.
| Property | Value | Reference |
| Excitation Maximum (Absorbance) | 590 nm | [1][2] |
| Emission Maximum | 617 nm | [1][2] |
| Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield | 0.66 - 0.77 | [1][6] |
| pH Insensitivity Range | 4 - 10 | [2][10] |
Experimental Protocols
Protein Labeling with AF 594 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein of interest using AF 594 NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
AF 594 NHS ester (succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Amine-free reaction tubes
Protocol:
-
Prepare Protein Solution:
-
Dissolve the protein of interest in an amine-free buffer at a concentration of 2-10 mg/mL.[11]
-
Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.[11][12] If necessary, dialyze the protein against a suitable buffer like 1X PBS.
-
-
Adjust pH:
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Calculate the required amount of dye. An 8-fold molar excess of NHS ester to the protein is a good starting point for mono-labeling.[12]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[14]
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for AF 594).
-
Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm (CF280 = 0.51).[6]
-
Single-Molecule FRET (smFRET) Imaging
smFRET is a powerful technique to measure distances and conformational changes in biomolecules.[4][15] It involves labeling a biomolecule with two different fluorophores, a donor and an acceptor. When the donor is excited, it can transfer its energy to the acceptor if they are in close proximity (typically 1-10 nm), leading to acceptor emission. AF 594 is commonly used as an acceptor dye in conjunction with a green-emitting donor like Alexa Fluor 488.[4][9]
Experimental Workflow:
Caption: Workflow for a single-molecule FRET experiment.
Protocol Outline:
-
Labeling: Label the biomolecule of interest with a donor-acceptor pair (e.g., AF488-AF594) at specific sites.[9]
-
Immobilization: Immobilize the labeled molecules on a passivated microscope coverslip at a low density to ensure individual molecules can be resolved.
-
Imaging: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore.[4]
-
Data Acquisition: Split the emission signal into donor and acceptor channels and record the fluorescence intensity time traces for individual molecules using a sensitive camera.
-
Data Analysis: Calculate the FRET efficiency for each molecule and generate FRET efficiency histograms to identify different conformational states.
Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a super-resolution imaging technique that relies on the stochastic activation and subsequent localization of individual fluorophores to reconstruct an image with a resolution beyond the diffraction limit of light.[16][17] AF 594 can be used in STORM, often in combination with other dyes for multicolor imaging.[5]
Principle of dSTORM (direct STORM):
Caption: The photoswitching principle of dSTORM.
Protocol Outline:
-
Immunolabeling: Label the cellular structure of interest using primary antibodies and secondary antibodies conjugated to AF 594.
-
Imaging Buffer: Prepare a specific STORM imaging buffer containing a reducing agent (e.g., β-mercaptoethanol) and an oxygen scavenging system to facilitate the photoswitching of the fluorophores.[16][17]
-
Imaging:
-
Use a high-power laser to excite the AF 594 molecules, driving most of them into a long-lived dark state.
-
A small, stochastic fraction of molecules will spontaneously return to the fluorescent state.
-
Image these individual fluorescent molecules until they photobleach.
-
Repeat this process for thousands of frames to collect localizations from a large number of molecules.
-
-
Image Reconstruction: Use specialized software to determine the precise location of each detected molecule from the diffraction-limited spots. Combine all the localizations to reconstruct a super-resolved image of the structure.[18]
Signaling Pathways and Workflows
The application of AF 594 in single-molecule imaging allows for the detailed investigation of various biological processes. For example, smFRET can be used to study the conformational dynamics of enzymes during catalysis or the binding of a drug to its target receptor.
Example: Investigating Drug-Receptor Binding with smFRET
Caption: A logical diagram illustrating the use of smFRET to study drug-receptor binding dynamics.
Conclusion
This compound and its reactive derivatives are invaluable tools for single-molecule imaging. Their excellent photophysical properties and versatility in labeling strategies enable researchers to probe biological systems with unprecedented detail. The protocols and data provided here serve as a comprehensive guide for the successful application of AF 594 in advanced fluorescence microscopy techniques. Careful optimization of labeling and imaging conditions is crucial for obtaining high-quality single-molecule data.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Precision and accuracy of single-molecule FRET measurements—a multi-laboratory benchmark study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fluidic.com [fluidic.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. zhb.uni-luebeck.de [zhb.uni-luebeck.de]
- 16. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 17. axiomoptics.com [axiomoptics.com]
- 18. Quantitative analysis of single-molecule superresolution images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amine Labeling with AF 594 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of amine-containing molecules, such as proteins and antibodies, with Alexa Fluor (AF) 594 carboxylic acid. This process involves a two-step carbodiimide (B86325) reaction, which is a robust and widely used bioconjugation technique.[1]
The protocol outlines the activation of the dye's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[2] This amine-reactive intermediate then efficiently couples with primary amines on the target molecule to form a stable amide bond.[2]
Quantitative Data Summary
Accurate characterization of the fluorescent dye and the final conjugate is critical for reproducible results. The key spectral and physical properties of AF 594 are summarized below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~590 nm | [3] |
| Emission Maximum (λem) | ~617 nm | [3] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.77 | [4] |
| Correction Factor (CF₂₈₀) | 0.51 | [4] |
Note: The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax and is essential for accurately determining the degree of labeling.[5]
Experimental Workflow and Reaction Chemistry
The overall workflow involves preparation of reagents, activation of the dye, the labeling reaction, and purification of the final conjugate. The underlying chemical reaction proceeds through a two-step process to ensure efficient and stable conjugation.
Caption: High-level experimental workflow for amine labeling.
Caption: Two-step EDC/NHS chemical coupling reaction mechanism.
Detailed Experimental Protocols
Materials and Reagents
-
AF 594 Carboxylic Acid: (e.g., Lumiprobe, AAT Bioquest)
-
Protein/Molecule: To be labeled (e.g., IgG antibody), dissolved in an amine-free buffer.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher, G-Biosciences)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: (Water-soluble form)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[2]
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5. Do not use buffers containing primary amines like Tris or glycine.[6]
-
Quenching Solution (Optional): 1.5 M Hydroxylamine (B1172632), pH 8.5.[7]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent spin columns) suitable for separating the protein conjugate from small molecules.[5][8]
-
Anhydrous Dimethylsulfoxide (DMSO): For dissolving the dye.
Protocol: Two-Step Labeling Reaction
This protocol is optimized for labeling ~1 mg of an IgG antibody (MW ~150,000 Da). Molar ratios should be optimized for other proteins.
Step 2.1: Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 2 mg/mL in Coupling Buffer (e.g., 1X PBS, pH 7.4).
-
Dye Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.
-
EDC/NHS Solutions: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer (0.1 M MES, pH 6.0). These reagents are moisture-sensitive and hydrolyze in water.[9]
Step 2.2: Activation of this compound
-
In a microcentrifuge tube, combine the following in order:
-
5 µL of 10 mg/mL this compound (~50 µg)
-
10 µL of 10 mg/mL NHS solution (100 µg)
-
10 µL of 10 mg/mL EDC solution (100 µg)
-
-
Vortex the mixture gently and incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[1][9]
Step 2.3: Conjugation to the Protein
-
Add the 25 µL of activated AF 594 dye mixture from Step 2.2 to 500 µL of your 2 mg/mL protein solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring or rotation.[9]
Step 2.4: (Optional) Quenching the Reaction
-
To terminate the reaction, you can add 50 µL of 1.5 M hydroxylamine (pH 8.5) and incubate for an additional hour.[7] This step hydrolyzes any remaining active NHS esters.
Protocol: Purification of the Labeled Conjugate
It is crucial to remove all unconjugated dye for accurate downstream applications and characterization.[8][10] Size-exclusion chromatography is the most common method.
-
Column Equilibration: Prepare a size-exclusion spin column (e.g., Zeba™ Spin Desalting Column) or a gravity-flow column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with at least 3-4 column volumes of Coupling Buffer (1X PBS).
-
Sample Application: Apply the entire reaction mixture from Step 2.3 (or 2.4) to the center of the equilibrated column bed.
-
Elution:
-
For Spin Columns: Centrifuge according to the manufacturer's protocol to collect the purified conjugate.[8]
-
For Gravity-Flow Columns: Begin collecting fractions immediately after the sample has entered the column bed. The labeled protein conjugate is larger and will elute first as a colored band. The smaller, unconjugated dye molecules will elute later.
-
-
Fraction Collection: Collect the colored fractions containing the labeled protein. Visually inspect the separation of the protein-dye conjugate from the free dye.
Protocol: Characterization (Calculating the Degree of Labeling)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[11] For most antibodies, a DOL between 2 and 10 is optimal.[5][12]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) . Dilute the sample if necessary to ensure the absorbance is within the linear range of the instrument (< 2.0).[10]
-
Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor is needed for an accurate protein concentration.[5]
-
Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ for AF 594 is 0.51 .[4]
-
ε_protein is the molar extinction coefficient of your protein (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₉₀ / ε_dye
-
Where:
-
ε_dye for AF 594 is 105,000 M⁻¹cm⁻¹ .[4]
-
-
-
Calculate Degree of Labeling (DOL):
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for AF 594 Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AF 594 carboxylic acid for flow cytometry applications. This document details the conjugation of this compound to proteins, particularly antibodies, and provides protocols for subsequent cell staining and analysis.
AF 594, a bright and photostable red fluorescent dye, is an excellent choice for flow cytometry, offering sensitive detection of low-abundance biomolecules.[1] Its carboxylic acid derivative allows for covalent conjugation to primary amines on target proteins through a carbodiimide-mediated reaction.
Key Features of AF 594
-
Bright Red Fluorescence: With excitation and emission maxima at approximately 590 nm and 617 nm, respectively, AF 594 is well-suited for excitation by the 561 nm or 594 nm laser lines commonly found on flow cytometers.[1][2]
-
High Quantum Yield: AF 594 exhibits a high fluorescence quantum yield, contributing to its bright signal.[3]
-
Photostability: The dye is highly photostable, allowing for prolonged exposure to excitation light without significant signal loss, which is crucial for consistent data acquisition in flow cytometry.[1][2]
-
pH Insensitivity: AF 594 maintains its fluorescent properties over a wide pH range, ensuring stable performance in various biological buffers.[1]
-
Multiplexing Capability: Its spectral properties make it compatible with other common fluorophores like AF 488 and AF 647 for multicolor flow cytometry experiments.[1]
Quantitative Data
The following table summarizes the key photophysical properties of AF 594 and compares it with other commonly used red fluorophores in flow cytometry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness |
| AF 594 | 590 | 617 | 0.66[3] | Very Bright |
| Texas Red | 595 | 615 | 0.54 | Bright |
| PE-Texas Red | 496, 565 | 615 | N/A | Very Bright |
| PE-Dazzle594 | 565 | 610 | N/A | Very Bright |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an antibody and the subsequent use of the conjugate for cell staining in flow cytometry.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the two-step process of activating this compound using EDC and Sulfo-NHS, followed by its conjugation to the primary amines of an antibody.
Materials:
-
This compound
-
Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
-
Prepare the this compound:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Activate the Carboxylic Acid:
-
In a separate tube, dissolve a 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add the desired amount of this compound stock solution to the EDC/Sulfo-NHS mixture.
-
Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated AF 594 solution to the antibody solution. A 10 to 20-fold molar excess of the dye to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the AF 594-conjugated antibody from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm (for AF 594).
-
Calculate the DOL using the following formula: DOL = (A_590 * ε_protein) / (A_280 - (A_590 * CF_280)) * ε_dye
-
A_590 and A_280 are the absorbances at 590 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of AF 594 (approximately 92,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for Alexa Fluor dyes).
-
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol describes the staining of cell surface antigens using an AF 594-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension of cells to be stained
-
AF 594-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional, to reduce non-specific binding)
-
Viability dye (optional, to exclude dead cells)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells, cultured cells).
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cells in staining buffer to a concentration of 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
If your cells express Fc receptors (e.g., B cells, monocytes), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Add the predetermined optimal concentration of the AF 594-conjugated primary antibody to each tube.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
-
Repeat the wash step two more times.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If desired, add a viability dye according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite AF 594 (e.g., 561 nm or 594 nm) and appropriate emission filters.
-
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
This protocol outlines the detection of intracellular cytokines using an AF 594-conjugated antibody.
Materials:
-
Cells stimulated to produce cytokines
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
AF 594-conjugated anti-cytokine antibody
-
Fixation/Permeabilization Buffer Kit
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Stimulate cells with the appropriate activators (e.g., PMA and ionomycin (B1663694) for T cells) in the presence of a protein transport inhibitor for 4-6 hours.[4][5] This allows cytokines to accumulate within the cells.[4]
-
-
Surface Staining (Optional):
-
If you need to identify cell subsets based on surface markers, perform cell surface staining as described in Protocol 2 before fixation.
-
-
Fixation:
-
Permeabilization:
-
Intracellular Staining:
-
Add the optimal concentration of the AF 594-conjugated anti-cytokine antibody to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in flow cytometry.
Caption: Workflow for conjugating this compound to an antibody.
Caption: General workflow for cell surface staining with an AF 594 conjugate.
Caption: Detection of a phosphorylated protein in a signaling pathway.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. anilocus.com [anilocus.com]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Live-Cell Imaging with AF 594 Carboxylic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 594 (AF 594) is a bright, photostable, red-fluorescent dye with an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm.[1][2] Its properties make it an excellent candidate for live-cell imaging applications, particularly for long-term experiments that require high sensitivity and minimal phototoxicity.[2] AF 594 carboxylic acid is the non-reactive form of the dye, which can be chemically conjugated to primary amines on biomolecules, such as proteins (e.g., antibodies, ligands) or amine-modified oligonucleotides, through the use of carbodiimide (B86325) chemistry (EDC/NHS). This allows for the specific labeling of molecules of interest to visualize their dynamics and localization in living cells.
These application notes provide an overview of the use of this compound conjugates in live-cell imaging, with a focus on studying dynamic cellular processes like receptor trafficking and endocytosis. Detailed protocols for conjugation, cell labeling, and imaging are provided to guide researchers in their experimental design.
Key Advantages of AF 594 for Live-Cell Imaging
-
High Brightness and Quantum Yield: AF 594 exhibits a high quantum yield, resulting in bright fluorescent conjugates that enable the detection of low-abundance targets.[1][2]
-
Excellent Photostability: Its resistance to photobleaching allows for prolonged imaging sessions, which are crucial for tracking dynamic cellular events over time.[2]
-
pH Insensitivity: AF 594 fluorescence is stable over a broad pH range, ensuring reliable signal in various cellular compartments.[3]
-
Red-Shifted Spectrum: The red-shifted excitation and emission spectra minimize autofluorescence from cellular components and reduce phototoxicity compared to shorter wavelength fluorophores.
Applications in Live-Cell Imaging
This compound conjugates are versatile tools for a wide range of live-cell imaging applications, including:
-
Receptor Trafficking and Endocytosis: Tracking the internalization, sorting, and recycling of cell surface receptors is a primary application.[4][5][6][7] By labeling a ligand or an antibody that binds to a specific receptor, its journey through the endocytic pathway can be visualized in real-time.[4][8]
-
Protein Localization and Dynamics: Visualizing the subcellular localization of a protein of interest and monitoring its movement and interactions with other molecules.
-
Single-Molecule Imaging: The high brightness and photostability of AF 594 make it suitable for single-molecule tracking experiments to study the behavior of individual proteins.
-
Multiplexing: Due to its distinct spectral properties, AF 594 can be used in combination with other fluorophores for multi-color imaging experiments.[3]
Quantitative Data
The following tables summarize key quantitative data for AF 594 and comparable dyes to aid in experimental design and fluorophore selection.
Table 1: Photophysical Properties of AF 594
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [1] |
| Emission Maximum (λem) | 617 nm | [1] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.66 | [1] |
| Molecular Weight | ~800 g/mol | [1] |
Table 2: Comparison of Photostability with Other Common Dyes
| Fluorophore | Relative Photostability | Reference |
| AF 594 | High | [2] |
| Texas Red | Moderate | [2] |
| Cy3 | Moderate | |
| Rhodamine B | Moderate |
Note: Photostability can be influenced by experimental conditions such as illumination intensity, buffer composition, and the local environment of the fluorophore.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol describes the two-step process of activating this compound with EDC and Sulfo-NHS, followed by conjugation to a primary amine-containing protein (e.g., an antibody or ligand).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Coupling Buffer at a concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Dissolve this compound in DMSO to create a 10 mg/mL stock solution.
-
Activation of this compound: a. In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each. Prepare this solution immediately before use.[9][10] b. Add a 10-20 fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution. c. Incubate the reaction for 15-30 minutes at room temperature, protected from light. This creates a more stable amine-reactive Sulfo-NHS ester.[11]
-
Conjugation to Protein: a. Add the activated AF 594 dye to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of 10:1 to 20:1 is recommended. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for AF 594).
Protocol 2: Live-Cell Imaging of Receptor-Mediated Endocytosis
This protocol outlines the steps for labeling cell surface receptors with an AF 594-conjugated ligand and visualizing their internalization.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
AF 594-conjugated ligand (or antibody)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or widefield fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Cell Preparation: Plate cells on imaging-compatible dishes and allow them to adhere and grow to the desired confluency.
-
Labeling: a. Wash the cells once with pre-warmed live-cell imaging medium. b. Add the AF 594-conjugated ligand to the cells at a pre-determined optimal concentration. c. Incubate the cells at 37°C for a specified time to allow for binding and internalization. The incubation time will depend on the specific receptor and the dynamics of its endocytosis.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound ligand.
-
Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂). b. Acquire images using the appropriate filter set for AF 594 (Excitation: ~590 nm, Emission: ~615 nm). c. For time-lapse imaging, acquire images at regular intervals to track the movement of the fluorescently labeled vesicles.
-
Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within the cell and in specific compartments over time.[12] b. Track the movement of individual vesicles to determine their trafficking pathways.
Visualizations
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis pathway.
Experimental Workflow: Labeling and Live-Cell Imaging
Caption: Workflow for protein labeling and live-cell imaging.
Logical Relationship: Troubleshooting Guide for Poor Signal
Caption: Troubleshooting poor signal in live-cell imaging.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of receptor trafficking by using alpha-bungarotoxin-binding-site-tagged receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]
- 7. Imaging of receptor trafficking by using α-bungarotoxin-binding-site-tagged receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time endocytosis imaging as a rapid assay of ligand-GPCR binding in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
Application Notes and Protocols for Labeling Nucleic Acids with AF 594 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling nucleic acids with the red-fluorescent dye, Alexa Fluor™ 594 (AF 594). This document outlines the necessary chemical principles, detailed experimental protocols, and applications for AF 594-labeled nucleic acids in biological research and diagnostics.
Introduction to AF 594 Dye
Alexa Fluor™ 594 is a bright and photostable fluorescent dye with an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm.[1][2] Its high quantum yield and resistance to photobleaching make it an excellent choice for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][3] Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), ensuring reliable performance in diverse experimental conditions.[4][5]
Principle of Labeling
AF 594 carboxylic acid is the non-reactive form of the dye.[2][6] To covalently attach it to nucleic acids, the carboxylic acid group must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxyl group into a reactive intermediate.[7][8] This intermediate can then react with a primary amine group that has been incorporated into the nucleic acid (e.g., an amino-modified oligonucleotide).
Alternatively, and more commonly for labeling amine-modified oligonucleotides, the amine-reactive N-hydroxysuccinimide (NHS) ester form of the dye (AF 594 NHS ester) is used.[4][] This form reacts directly with primary amines on the nucleic acid to form a stable amide bond.[4][10]
Quantitative Data
The spectral properties of AF 594 are summarized in the table below. These values are crucial for setting up appropriate filters and laser lines for fluorescence detection.
| Property | Value | Reference |
| Excitation Maximum | 590 nm | [1] |
| Emission Maximum | 617 nm | [1] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield | ~0.66 | [1] |
| Spectrally Similar Dyes | Texas Red, DyLight 594, CF594 | [1] |
Experimental Protocols
Two primary methods for labeling nucleic acids with AF 594 are presented below. The first involves the activation of this compound with EDC, and the second utilizes the more direct AF 594 NHS ester.
Protocol 1: Carbodiimide-Mediated Labeling of Amine-Modified Nucleic Acids
This protocol describes the labeling of oligonucleotides containing a primary amine modification with this compound using EDC.
Materials:
-
Amine-modified oligonucleotide (e.g., 5'-amino-modifier C6)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) or phosphate (B84403) buffer, pH 6.0
-
Quenching Solution: 1.5 M sodium acetate, pH 7.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Prepare Nucleic Acid: Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare this compound: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Activation of AF 594:
-
In a separate microcentrifuge tube, combine a 10-fold molar excess of EDC and (optionally) a 20-fold molar excess of NHS/Sulfo-NHS with the this compound stock solution.
-
Incubate this activation mixture for 15-30 minutes at room temperature in the dark.
-
-
Conjugation Reaction:
-
Add the activated AF 594 solution to the dissolved oligonucleotide.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution, although this is often unnecessary before purification.
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and byproducts using size-exclusion chromatography, ethanol (B145695) precipitation, or reverse-phase HPLC.[5]
-
Monitor purification by measuring absorbance at 260 nm (nucleic acid) and 590 nm (AF 594 dye).
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 260 nm and 590 nm.
-
Calculate the concentration of the nucleic acid and the dye to determine the degree of labeling (DOL).
-
Protocol 2: Labeling of Amine-Modified Nucleic Acids with AF 594 NHS Ester
This is a more direct and common method for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
AF 594 NHS ester
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5[11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Prepare Nucleic Acid: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.
-
Prepare AF 594 NHS Ester: Immediately before use, dissolve the AF 594 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved AF 594 NHS ester to the oligonucleotide solution.
-
Mix well and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.[11]
-
-
Purification:
-
Purify the labeled oligonucleotide as described in Protocol 1. Dual HPLC purification is recommended for high-purity probes.[5]
-
-
Storage: Store the purified, labeled oligonucleotide at -20°C in the dark. For long-term storage, resuspending in a slightly basic buffer (e.g., TE buffer, pH 8.0) is recommended.[12]
Visualizations
Chemical Labeling Pathways
Caption: Chemical pathways for nucleic acid labeling.
General Experimental Workflow
Caption: Workflow for labeling and purification.
Applications of AF 594-Labeled Nucleic Acids
Fluorescently labeled oligonucleotides are powerful tools in molecular biology and diagnostics.
-
Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect and localize specific DNA or RNA sequences within cells and tissues, aiding in gene mapping and the diagnosis of chromosomal abnormalities.
-
Microarray Analysis: AF 594-labeled nucleic acids can be hybridized to microarrays for gene expression profiling and single nucleotide polymorphism (SNP) detection.
-
Real-Time PCR Probes: When used in conjunction with a quencher molecule, AF 594-labeled oligonucleotides can serve as probes (e.g., molecular beacons) for quantitative real-time PCR.
-
Fluorescence Microscopy: Labeled nucleic acids can be used to track the delivery and localization of therapeutic oligonucleotides (e.g., siRNA, antisense oligos) in living cells.
-
Super-Resolution Microscopy: The photostability of AF 594 makes it suitable for advanced imaging techniques like dSTORM and STED, allowing for visualization of nucleic acid structures at the nanoscale.[3][5]
Example Application: Fluorescence In Situ Hybridization (FISH)
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Alexa 594 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
Application Notes and Protocols for AF 594 Carboxylic Acid in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 594 (AF 594) carboxylic acid is a bright, photostable, and water-soluble fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively.[1] Its carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as peptides, antibodies, and small molecules, making it a versatile tool for in vivo imaging. This document provides detailed application notes and protocols for the use of AF 594 carboxylic acid in preclinical in vivo imaging studies, with a focus on cancer targeting.
Key Features of AF 594 for In Vivo Imaging
-
High Quantum Yield and Brightness: AF 594 exhibits a high fluorescence quantum yield, resulting in bright signals that are crucial for sensitive detection in vivo.
-
Excellent Photostability: Its resistance to photobleaching allows for longer imaging sessions and repeated exposures without significant signal loss.[1]
-
Water Solubility: The water-soluble nature of AF 594 facilitates its use in physiological buffers without the need for organic solvents that can be toxic to animals.
-
pH Insensitivity: The fluorescence of AF 594 is stable over a wide pH range, which is advantageous for imaging in the variable pH environments found in vivo, including tumor microenvironments.
-
Red-Shifted Spectrum: The excitation and emission spectra of AF 594 are in the red region of the visible spectrum, which helps to reduce the interference from tissue autofluorescence that is more prominent at shorter wavelengths.
Quantitative Data Summary
The following table summarizes the key spectral and photophysical properties of this compound.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 590 nm | [1] |
| Maximum Emission Wavelength | 617 nm | [1] |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.66 | |
| Fluorescence Lifetime | ~3.9 ns |
Note: Exact values may vary slightly depending on the solvent and conjugation state.
The table below provides representative in vivo performance data for a targeted AF 594-peptide conjugate, extrapolated from studies using spectrally similar dyes and targeting moieties.
| Parameter | Typical Value Range | Notes |
| Tumor-to-Background Ratio (TBR) | 2 - 5 | Measured at 4-24 hours post-injection. Varies depending on the tumor model, targeting ligand, and imaging system. |
| Plasma Half-life (t½) | 0.5 - 2 hours | For a small peptide conjugate. This can be significantly longer for larger conjugates like antibodies. Rapid clearance of unconjugated dye is expected via the kidneys. |
| Biodistribution (24h p.i.) | Tumor > Kidney > Liver | For a targeted small peptide conjugate. High kidney uptake is typical for small peptides. Liver and spleen uptake can occur, especially for larger or aggregated conjugates. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Peptide (c(RGDyK))
This protocol describes the conjugation of this compound to the primary amine of the lysine (B10760008) residue in the cyclic peptide c(RGDyK), a ligand for integrin αvβ3, which is often overexpressed in tumor vasculature and on some tumor cells. The conjugation is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group of the dye.
Materials:
-
This compound
-
Cyclic(Arg-Gly-Asp-D-Tyr-Lys) peptide [c(RGDyK)]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M MES buffer (pH 6.0)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
PD-10 desalting column (or similar size-exclusion chromatography system)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer (pH 6.0) to a final concentration of 100 mM each.
-
Add a 5-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction forms the amine-reactive AF 594-NHS ester.
-
-
Conjugation to c(RGDyK) Peptide:
-
Dissolve the c(RGDyK) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 5 mg/mL.
-
Slowly add the activated AF 594-NHS ester solution to the peptide solution. A 2 to 5-fold molar excess of the activated dye over the peptide is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a PD-10 desalting column with PBS (pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The brightly colored, fluorescent fractions containing the AF 594-c(RGDyK) conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.
-
Collect the fluorescent fractions.
-
-
Characterization:
-
Determine the concentration of the conjugate and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide) and 594 nm (for the dye).
-
The DOL can be calculated using the molar extinction coefficients of the peptide and AF 594.
-
For long-term storage, the purified conjugate should be stored at -20°C, protected from light.
-
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for in vivo imaging of a tumor-bearing mouse model using the prepared AF 594-c(RGDyK) conjugate.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft of U87MG human glioblastoma cells in nude mice)
-
Purified AF 594-c(RGDyK) conjugate in sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for AF 594 (e.g., Excitation: 570-600 nm, Emission: 610-650 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging stage of the fluorescence imaging system.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.
-
-
Probe Administration:
-
Inject a sterile solution of the AF 594-c(RGDyK) conjugate (typically 5-10 nmol in 100-150 µL of PBS) into the mouse via the tail vein.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Maintain the mouse under anesthesia during each imaging session.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (e.g., muscle) to serve as a background reference.
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues using the fluorescence imaging system to confirm the in vivo findings and obtain a more detailed biodistribution profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Integrin αvβ3 signaling pathway targeted by AF 594-c(RGDyK) for in vivo imaging.
Caption: Experimental workflow for in vivo imaging with AF 594-c(RGDyK).
References
Troubleshooting & Optimization
How to improve the labeling efficiency of AF 594 carboxylic acid
Welcome to the technical support center for AF 594 carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency and reproducibility of their bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the labeling of proteins and other biomolecules with this compound using EDC/NHS chemistry.
Q1: Why is my labeling efficiency or Degree of Labeling (DOL) low?
Low labeling efficiency is a common problem that can be attributed to several factors:
-
Suboptimal pH: The two-step EDC/NHS reaction requires two different optimal pH ranges. The initial activation of this compound with EDC is most efficient at an acidic pH (4.5–6.0). The subsequent reaction of the activated NHS-ester with the primary amine on your protein is most efficient at a slightly basic pH (7.2–8.5).[1][2] Using a single, non-optimal pH for the entire reaction will significantly reduce efficiency.
-
Incompatible Buffers: Your reaction buffer must be free of primary amines (e.g., Tris, Glycine) and carboxylates, as these will compete with the target molecule and quench the reaction.[3][4]
-
Inactive Reagents: EDC and NHS esters are highly sensitive to moisture.[5] Improper storage or handling can lead to hydrolysis, rendering them inactive. Always allow reagents to warm to room temperature before opening to prevent condensation.
-
Insufficient Molar Ratio of Dye/Reagents: The concentration of the dye and coupling reagents relative to your protein may be too low. It may be necessary to increase the molar excess of AF 594, EDC, and NHS.[][7]
-
Low Protein Concentration: Labeling reactions are more efficient at higher protein concentrations. A protein concentration below 2 mg/mL can lead to reduced labeling efficiency.[5][8]
Q2: My protein precipitated during or after the labeling reaction. What happened?
Protein precipitation can occur for a few reasons:
-
High Concentration of Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this stock solution to your aqueous protein sample can cause the protein to denature and precipitate. Keep the final concentration of the organic solvent below 10% (v/v).[5]
-
Over-labeling: Attaching too many hydrophobic dye molecules to a protein can cause it to become insoluble and aggregate.[9][10] This is a common consequence of using a large molar excess of the dye. Reduce the dye-to-protein ratio in your next experiment.
-
Protein Instability: The protein itself may be unstable at the pH or temperature used for the reaction. Consider performing the incubation at a lower temperature (e.g., 4°C) for a longer period.[5]
Q3: How do I choose the correct buffer for my reaction?
Choosing the right buffer is critical. As a best practice, use a two-buffer system:
-
Activation Step: Use a buffer free of carboxyl and amine groups, such as MES buffer (2-(N-morpholino)ethanesulfonic acid) , at a pH of 4.7–6.0 for the EDC/NHS activation of the dye.[1]
-
Coupling Step: Perform the conjugation to your protein in a buffer free of primary amines, such as Phosphate-Buffered Saline (PBS) or Borate (B1201080) buffer , at a pH of 7.2–8.5.[11]
| Buffer Type | Compatibility | Reasoning |
| MES | Recommended (Activation) | Contains no competing carboxyl or amine groups; ideal for EDC activation pH range.[1][3] |
| PBS | Recommended (Coupling) | Amine-free and buffered in the optimal pH range for amine coupling.[4] |
| Borate/Carbonate | Recommended (Coupling) | Amine-free and maintains a stable basic pH for efficient coupling.[3] |
| Tris (TBS) | Avoid | Contains primary amines that will compete with the target protein, quenching the reaction.[3][11] |
| Glycine | Avoid | Contains a primary amine and acts as a quenching agent. |
| Citrate/Acetate | Avoid | Contain carboxyl groups that will compete with the dye for EDC activation.[3] |
Q4: How do I remove unconjugated dye after the reaction?
It is essential to remove all non-covalently bound dye for an accurate determination of the Degree of Labeling (DOL) and to prevent high background in downstream applications.[9][10] The most common methods are:
-
Size Exclusion Chromatography / Desalting Columns: This is the most effective method for separating the labeled protein (high molecular weight) from the free dye (low molecular weight).
-
Dialysis: Thorough dialysis against an appropriate buffer can also remove free dye, although it is generally a slower process.
Q5: How do I calculate the Degree of Labeling (DOL)?
The DOL is the average number of dye molecules conjugated to each protein molecule.[12] It can be calculated using absorbance measurements from a UV-Vis spectrophotometer.[9][12]
-
Purify the Conjugate: First, ensure all free dye has been removed from your labeled protein.[10]
-
Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for AF 594 (~590 nm, Aₘₐₓ).
-
Calculate DOL: Use the following formulas:
Protein Concentration (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein
Dye Concentration (M) = Aₘₐₓ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of free dye / Aₘₐₓ of free dye). For AF 594, this value is typically ~0.53.
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[10]
-
ε_dye is the molar extinction coefficient of AF 594 at its λₘₐₓ (ε ≈ 73,000 M⁻¹cm⁻¹).
-
For antibodies, an optimal DOL typically falls between 2 and 10.[13][14]
Experimental Protocols & Data
Recommended Reaction Parameters
Optimizing the molar ratios of your reactants is key to achieving a desired DOL. The following are suggested starting points for labeling an antibody (IgG).
| Reactant | Recommended Molar Excess (over Protein) | Purpose |
| This compound | 5 to 20-fold | Drives the reaction towards the product. Must be optimized empirically. |
| EDC | 1.5 to 2-fold (relative to AF 594) | Activates the carboxylic acid group on the dye. |
| NHS (or Sulfo-NHS) | 1.5 to 2-fold (relative to AF 594) | Stabilizes the activated dye, improving coupling efficiency.[15] |
Detailed Protein Labeling Protocol
This protocol describes a two-step procedure for labeling an antibody (or other protein) with this compound.
1. Reagent Preparation:
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS). Ensure the concentration is at least 2 mg/mL. If the protein is in a buffer like Tris, perform a buffer exchange into PBS.
-
AF 594 Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
EDC/NHS Stocks: Shortly before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0). These reagents hydrolyze quickly in aqueous solution.[15]
2. Activation of this compound (Step 1):
-
In a microcentrifuge tube, combine the desired volume of AF 594 stock solution with EDC and Sulfo-NHS stock solutions in 0.1 M MES buffer, pH 6.0. Use the molar ratios suggested in the table above.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.[16] This reaction creates the stable amine-reactive Sulfo-NHS ester of AF 594.
3. Conjugation to Protein (Step 2):
-
Add the activated AF 594 mixture from Step 1 directly to your protein solution.
-
Adjust the pH of the reaction mixture to 7.5–8.5 by adding a small amount of a suitable amine-free buffer, such as 1 M sodium bicarbonate or borate buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[]
4. Quenching and Purification:
-
(Optional) Quench the reaction by adding a final concentration of 10-50 mM Tris or hydroxylamine. Incubate for 15 minutes. This will consume any unreacted dye.
-
Purify the conjugate from excess dye and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the colored protein-containing fractions and measure the absorbance to determine protein concentration and DOL.
-
Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and freezing at -20°C in single-use aliquots.[17]
Visual Guides
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for activating this compound and coupling it to a primary amine on a protein.
Caption: EDC/NHS chemistry pathway for protein conjugation.
Experimental Workflow
This workflow provides a high-level overview of the entire labeling and purification process.
Caption: Standard experimental workflow for AF 594 labeling.
Troubleshooting Decision Tree
Use this diagram to diagnose potential causes of poor labeling results.
Caption: A logical guide for troubleshooting low labeling efficiency.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Reducing background fluorescence in AF 594 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing Alexa Fluor 594 (AF 594).
Troubleshooting Guides
Issue: High background fluorescence is obscuring my signal.
High background fluorescence can arise from several sources, including autofluorescence inherent to the sample and non-specific binding of primary or secondary antibodies. Below are targeted questions to diagnose and resolve the issue.
Q1: Have you identified the source of the background fluorescence?
A1: The first step is to determine if the background is from autofluorescence or non-specific antibody binding.
-
Experimental Protocol: Distinguishing Autofluorescence from Non-Specific Binding
-
Prepare three sets of samples:
-
Sample A (Fully Stained): Processed with primary and secondary antibodies.
-
Sample B (Secondary Only): Processed only with the AF 594-conjugated secondary antibody.
-
Sample C (Unstained): Processed with no antibodies.
-
-
Image all three samples using the same settings (e.g., exposure time, laser power).
-
Analysis:
-
If Sample C shows significant fluorescence, the issue is likely autofluorescence .[1][2][3]
-
If Sample B shows high fluorescence compared to Sample C, the problem is likely non-specific binding of the secondary antibody .[3][4]
-
If Sample A has high background not present in B or C, the issue may be related to the primary antibody concentration or non-specific binding .[5]
-
-
Q2: How can I reduce autofluorescence?
A2: Autofluorescence originates from endogenous molecules within the tissue or cells, such as collagen, elastin (B1584352), NADH, and lipofuscin.[6][7][8] The fixation method can also contribute.[7]
-
Workflow for Reducing Autofluorescence
Workflow for minimizing autofluorescence. -
Recommended Actions:
-
Optimize Fixation: If using aldehyde-based fixatives like formalin or glutaraldehyde, reduce the fixation time to the minimum necessary.[7] Alternatively, consider switching to an organic solvent fixative such as ice-cold methanol (B129727) or ethanol (B145695).[1][6]
-
Perfuse Tissues: Before fixation, perfuse tissues with phosphate-buffered saline (PBS) to remove red blood cells, which are a major source of autofluorescence due to heme groups.[1][6][7]
-
Use Quenching Agents: Several chemical treatments can reduce autofluorescence.
Quenching Agent Target Protocol Summary Sodium Borohydride (B1222165) Aldehyde-induced autofluorescence Treat with 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature.[1][6] Sudan Black B Lipofuscin Incubate with 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature, followed by extensive washing.[7] Note: Sudan Black B can fluoresce in the far-red channel.[7] Copper Sulfate (B86663) General autofluorescence Treat with 10 mM copper sulfate in ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) for 10-90 minutes. Image-iT™ FX Signal Enhancer Non-specific binding and autofluorescence Apply before the blocking step to reduce background from highly positively charged tissue areas.[9] -
Choose the Right Fluorophore: If autofluorescence is prominent in the green and yellow spectra, consider using a fluorophore that emits in the far-red range, such as Alexa Fluor 647, as autofluorescence is less common at these wavelengths.[6][7]
-
Q3: How can I prevent non-specific antibody binding?
A3: Non-specific binding occurs when antibodies adhere to unintended targets. This can be minimized through proper blocking, antibody titration, and stringent washing steps.[5]
-
Logical Flow for Preventing Non-specific Binding
-
Recommended Actions:
-
Effective Blocking: The blocking step is crucial for preventing non-specific interactions. * Experimental Protocol: Optimizing Blocking Buffer
- Permeabilize cells (if required for intracellular targets) with a detergent like 0.1-0.25% Triton X-100 in PBS.
- Incubate the sample with a blocking buffer for at least 1 hour at room temperature.
- The ideal blocking buffer often contains normal serum from the same species as the secondary antibody host. [10]This prevents the secondary antibody from binding to endogenous immunoglobulins in the tissue. [10] 4. Alternatively, protein-based blockers like Bovine Serum Albumin (BSA) can be used. | Blocking Agent | Recommended Concentration | Notes | | :--- | :--- | :--- | | Normal Serum | 5-10% in PBS-T (PBS with 0.1% Triton X-100) | Serum should be from the host species of the secondary antibody. [10]| | Bovine Serum Albumin (BSA) | 1-5% in PBS-T [11]| Use high-quality, IgG-free BSA to avoid cross-reactivity. | | Non-fat Dry Milk | 1% in PBS-T | Not recommended for detecting phosphorylated proteins. |
-
Antibody Titration: Using too high a concentration of either the primary or secondary antibody can lead to increased background. [3][5] * Perform a dilution series for both antibodies to find the optimal concentration that provides a strong specific signal with minimal background.
-
Sufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. [4][5] * Increase the number and duration of washes. Use a buffer containing a mild detergent, such as PBS with 0.05% Tween 20. [12]
-
Frequently Asked Questions (FAQs)
Q: Can photobleaching of AF 594 contribute to a poor signal-to-noise ratio?
A: Yes. While Alexa Fluor dyes are known for their photostability, all fluorophores are susceptible to photobleaching (irreversible photochemical destruction) upon prolonged exposure to excitation light. [13][14][15]This can reduce your specific signal, making the background appear more prominent.
-
Tips to Minimize Photobleaching:
-
Minimize the sample's exposure to the excitation light. [15] * Use an anti-fade mounting medium to protect the fluorophore.
-
Image samples shortly after staining, as signal intensity can decrease over time. [2] * Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Q: Does the choice of mounting medium affect background fluorescence?
A: Yes, some mounting media can be a source of autofluorescence. [16]It is advisable to use a mounting medium specifically formulated for fluorescence microscopy that has low intrinsic fluorescence. Additionally, using an anti-fade mounting medium can help preserve the signal from your AF 594 dye.
Q: My tissue has a high content of connective tissue. What special precautions should I take?
A: Tissues rich in collagen and elastin are prone to high levels of autofluorescence, particularly in the blue and green spectra. [6][7]While AF 594 emits in the red spectrum, significant autofluorescence can still overlap. Consider using a far-red fluorophore if possible. If you must use AF 594, ensure you implement stringent autofluorescence quenching steps as described in the troubleshooting guide.
Q: Can I use the same blocking buffer for all my immunofluorescence experiments?
A: While a general-purpose blocking buffer like 5% normal goat serum or 3% BSA in PBS-T works for many applications, the optimal blocking buffer can be tissue- and antibody-specific. [10]If you are experiencing high background, it is worth testing different blocking agents and concentrations to find the best one for your specific experiment. [5]For instance, if your secondary antibody was raised in a donkey, you should ideally use normal donkey serum for blocking.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. sinobiological.com [sinobiological.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 12. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Troubleshooting guide for AF 594 carboxylic acid conjugation reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding AF 594 carboxylic acid conjugation reactions.
Conjugation Workflow Overview
This compound is a non-reactive form of the dye that requires chemical activation to couple with primary amines on target molecules like proteins or antibodies.[1][2] The most common method is a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
First, EDC activates the carboxyl group on the AF 594 dye, forming a highly reactive but unstable O-acylisourea intermediate.[3][5] To prevent hydrolysis and improve efficiency, NHS is added to convert this intermediate into a more stable, amine-reactive NHS ester.[5] This activated ester then readily reacts with primary amines on the target molecule to form a stable, covalent amide bond.[3][6]
Experimental Protocol: Two-Step EDC/Sulfo-NHS Conjugation
This general protocol outlines the covalent conjugation of this compound to a protein (e.g., an IgG antibody). Optimization may be required for specific applications.[4][5]
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer)
-
Activation Buffer: 50 mM MES, pH 6.0[4]
-
Coupling Buffer: 1X PBS, pH 7.2-8.5[4]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)[7]
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Protein:
-
Ensure the protein is purified (>95%) and in an amine-free buffer (e.g., PBS, MES, HEPES).[8] Buffers containing Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[9][10]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[11] If the concentration is below 2 mg/mL, conjugation efficiency will be significantly reduced.[7][11]
-
-
Prepare Reagents:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or high-quality DMF.[12]
-
Immediately before use , prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer (MES, pH 6.0). EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[4]
-
-
Step 1: Activation of AF 594 Dye (pH 6.0)
-
Combine the this compound stock solution with the protein solution in Activation Buffer. The molar ratio of dye to protein may need optimization; a starting point is a 5- to 10-fold molar excess of dye.
-
Add the freshly prepared EDC solution, followed by the Sulfo-NHS solution. A common starting point is a 2-fold molar excess of EDC/Sulfo-NHS over the dye.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
-
Step 2: Coupling to Protein (pH 7.2-8.5)
-
To proceed with coupling, the activated dye mixture can be added to the protein solution in the Coupling Buffer (PBS, pH 7.2-8.5). Alternatively, perform a buffer exchange on the activated dye using a spin column to remove excess EDC/NHS before adding it to the protein. The two-step method is preferred to minimize protein cross-linking.[5]
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[13]
-
-
Quench Reaction:
-
(Optional) Add a quenching reagent like Tris-HCl or hydroxylamine (B1172632) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.[4] Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Characterize and Store:
-
Determine the degree of labeling (DOL) via spectrophotometry by measuring absorbance at 280 nm (for protein) and ~590 nm (for AF 594).[7][11]
-
Store the final conjugate at 4°C for short-term use or in aliquots at -20°C (with 50% glycerol (B35011) as a cryoprotectant) for long-term storage, always protected from light.[7][15]
-
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Reaction pH | Activation: pH 6.0Coupling: pH 7.2 - 8.5 | EDC activation of carboxyl groups is most efficient at a slightly acidic pH.[5] Coupling of the activated NHS ester to primary amines is optimal at a slightly alkaline pH.[13][16] |
| Buffers | Amine-free buffers: PBS, MES, HEPES | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule, significantly reducing conjugation efficiency.[10] |
| Protein Concentration | > 2 mg/mL | Concentrations below this level lead to poor labeling efficiency and make subsequent purification more difficult.[7][11] |
| Reagent Purity | High-quality, anhydrous solvents (DMSO, DMF) | Trace amounts of water can hydrolyze the reactive dye ester.[9] Low-quality DMF can contain dimethylamine, which will react with the activated dye.[13] |
| Molar Ratios | Dye:Protein: 5:1 to 20:1EDC/NHS:Dye: 2:1 to 5:1 | These ratios are starting points and should be optimized for each specific protein to achieve the desired degree of labeling without causing protein aggregation or loss of function.[7] |
Troubleshooting Guide
Q: Why is my labeling efficiency low or non-existent?
Low labeling efficiency is the most common issue. Several factors related to the reagents, buffers, or the target molecule itself can be the cause.
-
Incompatible Buffer Components: The presence of primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts in your protein buffer is a primary cause of failure.[10] These molecules will react with the activated dye, outcompeting your target protein.
-
Low Protein Concentration: If the target protein concentration is too low (<2 mg/mL), the reaction kinetics will be unfavorable, leading to poor yields.[7]
-
Solution: Concentrate your protein using centrifugal filter units before starting the conjugation.
-
-
Impure Protein: Contaminants such as other proteins (e.g., BSA, gelatin) or additives will compete for the activated dye.[7]
-
Solution: Ensure your protein is highly purified (>95% purity). Use an appropriate antibody purification kit if necessary.
-
-
Hydrolysis of Reagents: EDC is rapidly hydrolyzed in aqueous environments.[4] The activated NHS-ester intermediate is also susceptible to hydrolysis, especially at high pH.[13]
-
Incorrect pH: The two stages of the reaction have different pH optima. Performing the entire reaction at a single, non-optimal pH will reduce yield.[13][17]
Q: My protein is precipitating during or after the conjugation reaction. What should I do?
Protein aggregation can occur if the conjugation process alters the protein's surface charge or conformational stability.
-
Over-labeling: Attaching too many large, hydrophobic dye molecules can lead to aggregation.
-
Change in Surface Charge: The reaction neutralizes positively charged lysine (B10760008) residues. This change in the protein's isoelectric point can reduce its solubility.
-
Solution: Try performing the reaction in a buffer with a different ionic strength or pH (within the acceptable range for coupling) to improve solubility. If aggregation persists, consider using a different conjugation chemistry that targets other residues (e.g., thiol-reactive dyes for cysteine residues).
-
Q: What is the best way to purify the final conjugate?
The goal of purification is to remove all unconjugated free dye, which can cause high background in downstream applications.
-
Gel Filtration Chromatography (Size Exclusion): This is the most common and effective method for purifying labeled antibodies and other large proteins.[7][13] It separates molecules based on size, allowing the larger protein-dye conjugate to elute before the smaller, free dye molecules. Sephadex G-25 is a frequently used resin.[18]
-
Dialysis: This method is also effective but is significantly slower. It is suitable for larger volumes but can lead to sample dilution.[7]
-
Spin Columns: These are essentially small-scale gel filtration columns that use centrifugation. They are fast and ideal for small sample volumes, preventing the dilution that can occur with gravity-flow columns.[14][18]
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and AF 594 NHS ester? this compound is the stable, non-reactive form of the dye.[1][2] It requires activation with reagents like EDC and NHS to become reactive towards amines. AF 594 NHS ester is a pre-activated form of the dye that can be directly reacted with primary amines without the need for EDC, simplifying the protocol.[13][19] However, the NHS ester form is more susceptible to hydrolysis and requires storage under strictly anhydrous conditions.[9]
Q2: How should I store the AF 594 dye and my final conjugate?
-
This compound (lyophilized powder): Store at -20°C, protected from light and moisture (desiccated).[1][20]
-
Reconstituted Dye Solution (in DMSO/DMF): Can be stored in small aliquots at -20°C for 1-2 months.[13] Avoid repeated freeze-thaw cycles.[11]
-
Final Protein Conjugate: Store at 4°C in a suitable buffer (e.g., PBS with 2 mM sodium azide) for several months.[7] For long-term storage, add a cryoprotectant like 50% glycerol and store in aliquots at -20°C.[15] Always protect the conjugate from light.[7]
Q3: How do I calculate the Degree of Labeling (DOL)? The DOL (the average number of dye molecules per protein) can be estimated using a spectrophotometer.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ – (A₅₉₀ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀/A₅₉₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = A₅₉₀ / ε_dye
-
Where ε_dye for AF 594 is ~73,000 M⁻¹cm⁻¹.[7]
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. cn.lumiprobe.com [cn.lumiprobe.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Alexa Fluor® 594 Conjugation kit | Easy Alexa Fluor® 594 Labelling (ab269822) | Lightning-Link® | Abcam [abcam.com]
- 9. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Alexa Fluor™ 594 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Alexa Fluor® 594 Conjugation kit | Easy Alexa Fluor® 594 Labelling (ab269822) | Lightning-Link® | Abcam [abcam.com]
- 16. fluidic.com [fluidic.com]
- 17. researchgate.net [researchgate.net]
- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 20. lunanano.ca [lunanano.ca]
Optimizing Bioconjugation: A Technical Guide to Molar Ratios of AF594 Carboxylic Acid to Protein
For researchers, scientists, and drug development professionals, the precise conjugation of fluorescent dyes to proteins is a critical step in a multitude of assays. Achieving the optimal molar ratio of dye to protein is paramount for ensuring experimental success, maximizing signal intensity, and maintaining protein function. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when labeling proteins with Alexa Fluor 594 (AF594) carboxylic acid, a bright and photostable red-fluorescent dye.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of AF594 carboxylic acid to protein?
The ideal molar ratio, also known as the Degree of Labeling (DOL), can vary significantly depending on the specific protein and its intended application.[2] For antibodies, a DOL of 2 to 10 is generally recommended.[2][3] However, the optimal ratio must often be determined empirically through small-scale labeling experiments.[2] Starting with a dye-to-protein molar excess of 10:1 to 20:1 is a common practice.[4] For IgG antibodies, optimal labeling is often achieved with 2-6 moles of dye per mole of antibody.[5]
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (approximately 590 nm for AF594).[6][7] A correction factor is necessary because the dye can also absorb light at 280 nm.[7][8]
The formula for calculating DOL is: DOL = (A_max of labeled protein × Dilution factor) / (ε_dye × protein concentration (M)) [7]
Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
ε_dye is the molar extinction coefficient of the dye (for AF594, this is approximately 90,000 cm⁻¹M⁻¹).[6]
-
Protein concentration (M) is the molar concentration of the protein.
Q3: What are the critical factors influencing labeling efficiency?
Several factors can impact the success of the conjugation reaction:
-
Buffer Composition: The buffer should be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[4][5][9] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[5]
-
pH: The reaction between the succinimidyl ester of AF594 and primary amines on the protein is most efficient at a slightly alkaline pH of 7.5-8.5.[4][5] A common practice is to add sodium bicarbonate to the reaction mixture to raise the pH.[5][6]
-
Protein Concentration: A protein concentration of approximately 2 mg/mL is often recommended for efficient labeling.[5][9][10] Dilute protein solutions (≤1 mg/mL) may not label as effectively.[5][9]
-
Purity of Protein: The protein to be labeled should be highly purified, as impurities can interfere with the labeling reaction.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of AF594-protein conjugation.
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (Under-labeling) | Incorrect buffer pH. The pH is too low, leading to protonated and unreactive amine groups. | Ensure the reaction buffer is at a pH of 8.3-8.5.[4] |
| Presence of competing nucleophiles in the buffer. | Use a buffer free of primary amines, such as Tris or glycine.[4][5] | |
| Inactive or hydrolyzed NHS ester of the dye. | Use a fresh aliquot of the dye and ensure it is dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[4] | |
| Insufficient dye concentration. | Increase the molar excess of the dye in the reaction (e.g., from 10:1 to 20:1).[4] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL if possible.[5][9] | |
| Weak Fluorescence Despite Good DOL | Fluorescence quenching by the protein. The dye may be located near quenching residues like Tryptophan. | This is a protein-specific issue. If possible, try labeling a different site on the protein. |
| Self-quenching from over-labeling. | Reduce the dye-to-protein molar ratio to achieve a lower DOL.[4] | |
| High Background Signal | Incomplete removal of free, unconjugated dye. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis) or use a column with a larger bed volume.[4] |
| Protein Precipitation | The labeled protein is less soluble. | Lower the dye-to-protein molar ratio.[4] |
Experimental Protocols
Key Experimental Parameters
| Parameter | Recommended Value/Condition |
| Protein Concentration | ~2 mg/mL[5][9] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate[5] |
| Reaction pH | 7.5 - 8.5[5] |
| Dye:Protein Molar Ratio (starting point) | 10:1 to 20:1[4] |
| Reaction Time | 1 hour at room temperature[5] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis[3] |
Detailed Methodology: Protein Labeling with AF594 Succinimidyl Ester
-
Protein Preparation:
-
Reaction Setup:
-
Prepare a fresh stock solution of AF594 carboxylic acid succinimidyl ester in an anhydrous solvent such as DMSO or DMF.[4]
-
Add 1/10th volume of 1 M sodium bicarbonate (pH ~8.3) to the protein solution to raise the pH.[5][6]
-
Add the desired molar excess of the dissolved AF594 dye to the protein solution while gently vortexing.
-
-
Incubation:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against PBS.[3]
-
-
Characterization of the Conjugate:
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and decision-making, the following diagrams illustrate the labeling workflow and a troubleshooting flowchart.
Caption: Experimental workflow for labeling proteins with AF594.
Caption: Troubleshooting flowchart for low fluorescence signals.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Preventing Photobleaching of AF 594 Dyes
Welcome to the technical support center for preventing the photobleaching of Alexa Fluor 594 (AF 594) dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols to enhance the photostability of your AF 594-labeled samples during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with AF 594 and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution |
| Rapid signal loss across the entire field of view. | 1. High Excitation Light Intensity: The laser or lamp power is too high, causing rapid photobleaching. 2. Long Exposure Times: The detector requires a long exposure to capture a signal, leading to prolonged light exposure. 3. Absence of Antifade Reagent: The mounting medium lacks a protective antifade agent. | 1. Reduce Light Intensity: Lower the laser power or use neutral density filters to the minimum level required for a sufficient signal-to-noise ratio. 2. Optimize Exposure Time: Use the shortest possible exposure time that provides a clear image. If the signal is weak, consider using a more sensitive detector. 3. Use Antifade Mounting Media: Always mount fixed samples in a fresh, high-quality antifade mounting medium. For live-cell imaging, use an imaging buffer containing an antifade reagent or an oxygen scavenging system. |
| Signal is bright initially but fades quickly during time-lapse imaging. | 1. Cumulative Phototoxicity and Photobleaching: Repeated exposure to excitation light, even at low levels, can cause cumulative damage. 2. Presence of Reactive Oxygen Species (ROS): The local environment of the dye may have a high concentration of ROS. | 1. Minimize Exposure: Reduce the frequency of image acquisition to the minimum necessary to capture the biological process. Use intermittent imaging rather than continuous exposure. 2. Incorporate Antifade Reagents or Oxygen Scavengers: For live-cell imaging, use reagents like Trolox or enzymatic oxygen scavenging systems to reduce ROS.[1][2] |
| High background fluorescence that seems to increase as the specific signal photobleaches. | 1. Autofluorescence of the Sample: Endogenous fluorophores in the cell or tissue can contribute to background. 2. Non-specific Staining: The fluorescently labeled antibody or probe may be binding non-specifically. 3. Antifade Reagent Issues: Some homemade or old antifade reagents can increase background fluorescence. | 1. Use Spectral Unmixing or Background Subtraction: If your imaging software allows, use these features to distinguish the specific signal from autofluorescence. 2. Optimize Staining Protocol: Ensure adequate blocking steps and antibody concentrations to minimize non-specific binding. 3. Prepare Fresh Antifade Reagents: Use fresh, high-purity components for homemade antifades and store them properly in the dark and at low temperatures. |
| AF 594 signal appears dimmer than expected from the start. | 1. Suboptimal Filter Sets: The excitation and emission filters may not be optimal for AF 594. 2. pH of Mounting Medium: The pH of the mounting medium can affect the quantum yield of the fluorophore. 3. Quenching: The AF 594 dye may be quenched by another fluorophore in a multiplexing experiment or by its local environment.[3] | 1. Check Filter Compatibility: Ensure your microscope's filter sets are appropriate for AF 594 (Excitation max: ~590 nm, Emission max: ~617 nm). 2. Buffer pH: Maintain a slightly alkaline pH (around 7.2-8.5) in your mounting medium or imaging buffer, as Alexa Fluor dyes are generally more stable in this range.[4] 3. Review Fluorophore Combination: If multiplexing, check for spectral overlap and potential FRET-induced quenching with other dyes. Certain amino acids like tryptophan and tyrosine can also quench fluorescence if in close proximity.[3][5] |
| Photobleaching is more pronounced in live-cell imaging compared to fixed cells. | 1. Cellular Processes: Active cellular metabolism can generate reactive oxygen species. 2. Lack of Effective Oxygen Scavenging: Standard live-cell imaging media do not typically contain robust antifade components. | 1. Use Live-Cell Specific Antifade Reagents: Incorporate reagents like Trolox or ascorbic acid into your imaging medium. 2. Implement an Oxygen Scavenging System: For prolonged live-cell imaging, use an enzymatic oxygen scavenging system like Glucose Oxidase/Catalase (GOC) or Protocatechuate 3,4-Dioxygenase (PCD).[6] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. It occurs when the fluorescent molecule is exposed to excitation light. The energy from the light can induce chemical reactions, often involving reactive oxygen species (ROS), that permanently damage the fluorophore's structure.[7]
Q2: How does Alexa Fluor 594 compare to other red fluorescent dyes in terms of photostability?
A2: Alexa Fluor 594 is known for its high photostability compared to many other red fluorophores, particularly classic dyes like Texas Red.[8] While precise quantitative comparisons are highly dependent on experimental conditions, the Alexa Fluor family of dyes, in general, offers superior resistance to photobleaching.[3][9]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. Most work by scavenging reactive oxygen species (ROS) that are a primary cause of photochemical damage to fluorophores. Common components of antifade reagents include n-propyl gallate, p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I make my own antifade mounting medium?
A4: Yes, you can prepare effective antifade mounting media in the lab. Common recipes are based on glycerol (B35011) and a buffer (like PBS or Tris) and contain an antifade agent such as n-propyl gallate or DABCO. See the Experimental Protocols section for detailed recipes.
Q5: Are there any downsides to using antifade reagents?
A5: While highly beneficial, some antifade reagents can have drawbacks. For instance, p-phenylenediamine (PPD) can be toxic and may reduce the initial fluorescence intensity of some dyes. It is also important to use fresh, high-purity reagents, as impurities or degradation products can increase background fluorescence.
Q6: How can I prevent photobleaching in live-cell imaging?
A6: Preventing photobleaching in live cells is more challenging due to the dynamic cellular environment. Key strategies include:
-
Using the lowest possible excitation light intensity and exposure time.
-
Minimizing the frequency of image acquisition.
-
Using live-cell compatible antifade reagents like Trolox.
-
Employing an enzymatic oxygen scavenging system (e.g., GOC or PCD) for long-term imaging experiments.[1][6]
Quantitative Data on Photostability
Direct quantitative comparisons of fluorophore photostability are challenging as the rate of photobleaching is highly dependent on the experimental setup (e.g., excitation intensity, buffer composition, and the local environment of the dye). However, the following table provides a qualitative comparison of AF 594 with other common red fluorophores based on literature reports.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Reference |
| Alexa Fluor 594 | 590 | 617 | Very High | [8][10] |
| Texas Red | 595 | 615 | Moderate | [8][11] |
| Cy3 | 550 | 570 | High | [9] |
| DyLight 594 | 593 | 618 | High |
The following table summarizes the qualitative effectiveness of common antifade strategies.
| Antifade Strategy | Mechanism of Action | Effectiveness for AF 594 | Considerations |
| Commercial Antifade Media (e.g., ProLong, SlowFade) | ROS Scavenging | High | Optimized formulations, but can be costly. |
| n-Propyl Gallate (NPG) | ROS Scavenger | High | Effective and commonly used in homemade recipes. |
| DABCO | ROS Scavenger | Moderate to High | Less effective than PPD but also less toxic. |
| Oxygen Scavenging Systems (GOC, PCD) | Enzymatic removal of dissolved oxygen | Very High | Ideal for demanding applications and live-cell imaging, but more complex to prepare. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and effective recipe for a glycerol-based antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This solution should be stored in the dark at -20°C. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
Prepare the mounting medium base: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Add the antifade agent: While vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Mix thoroughly: Continue to vortex until the solution is homogeneous.
-
Storage: Aliquot the final mounting medium into small, light-protected tubes and store at -20°C. Thaw a fresh aliquot for each use.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
This protocol uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as the antifade agent.
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802)
-
Glycerol
-
10X PBS
-
Distilled water
Procedure:
-
Prepare the mounting medium: In a 50 mL conical tube, combine:
-
2.5 g of DABCO
-
10 mL of 10X PBS
-
90 mL of glycerol
-
-
Dissolve DABCO: Mix thoroughly by vortexing or placing on a rotator at room temperature until the DABCO is completely dissolved. This may take several hours. Gentle warming (to no more than 40°C) can aid dissolution.
-
Check and adjust pH (optional but recommended): The final pH should be between 7.5 and 8.5. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
-
Storage: Store in a tightly sealed, light-protected container at 4°C.
Protocol 3: Glucose Oxidase/Catalase (GOC) Oxygen Scavenging System for Live-Cell Imaging
This system enzymatically removes dissolved oxygen from the imaging medium, significantly enhancing fluorophore stability. Prepare the final imaging buffer immediately before use.
Materials:
-
Live-cell imaging buffer (e.g., HEPES-buffered saline or phenol (B47542) red-free DMEM)
-
Glucose Oxidase from Aspergillus niger (Sigma-Aldrich, Cat. No. G2133)
-
Catalase from bovine liver (Sigma-Aldrich, Cat. No. C9322)
-
D-Glucose
Stock Solutions:
-
Glucose Oxidase: Prepare a 10 mg/mL stock in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.1). Store at 4°C for short-term use or at -20°C for long-term storage.
-
Catalase: Prepare a 10 mg/mL stock in 50 mM potassium phosphate, pH 7.0. Store at 4°C.
-
D-Glucose: Prepare a 20% (w/v) sterile-filtered stock solution in distilled water. Store at 4°C.
Procedure for Final Imaging Buffer (1 mL):
-
Start with 950 µL of your chosen live-cell imaging buffer.
-
Add 50 µL of the 20% D-glucose stock solution (final concentration 1%).
-
Add glucose oxidase to a final concentration of 0.5 - 1 mg/mL.
-
Add catalase to a final concentration of 0.1 mg/mL.
-
Gently mix and immediately add the buffer to your sample for imaging.
Visualizations
Diagram 1: The Process of Photobleaching and the Protective Role of Antifade Reagents
Caption: Mechanism of photobleaching and the role of antifade reagents.
Diagram 2: Experimental Workflow for Minimizing Photobleaching
Caption: A generalized workflow to minimize photobleaching during fluorescence microscopy.
References
- 1. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02442K [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Expression and Purification of Nuclease-Free Oxygen Scavenger Protocatechuate 3,4-Dioxygenase [jove.com]
- 7. Photobleaching [evidentscientific.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 10. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. labinsights.nl [labinsights.nl]
Solving solubility issues with AF 594 carboxylic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with AF 594 carboxylic acid, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a bright, red-fluorescent dye with a terminal carboxylic acid group. It exhibits high photostability and its fluorescence is pH-insensitive between pH 4 and 10. The carboxylic acid group can be used for covalent conjugation to primary amines on other molecules, such as proteins or amine-modified oligonucleotides, typically through the use of carbodiimides like EDAC. It can also serve as a non-reactive control in experiments using other AF 594 dye conjugates.
Q2: Is this compound soluble in aqueous buffers like PBS?
Yes, this compound is generally considered to be water-soluble.[1] However, its solubility can be influenced by the buffer's pH and the presence of salts. For optimal solubility, it is often recommended to first dissolve the dye in a small amount of an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into the desired aqueous buffer.[2][3]
Q3: What is the recommended storage condition for this compound?
This compound should be stored at -20°C and protected from light.[2][4] Once reconstituted in a solvent, the solution is stable for up to one year when stored at 2-8°C and protected from light.[2]
Q4: How does pH affect the solubility of this compound?
The solubility of carboxylic acids in aqueous solutions is generally pH-dependent. At a pH above the pKa of the carboxylic acid group, the group will be deprotonated, forming a more soluble carboxylate salt. Therefore, slightly alkaline conditions (pH 7.5-8.5) can improve the solubility of this compound.
Q5: Can I use this compound directly for labeling, or does it need to be activated?
The carboxylic acid group is not directly reactive with amines. To form a stable amide bond with a primary amine on a target molecule, the carboxylic acid must first be activated. This is commonly achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to increase the efficiency of the reaction.
Troubleshooting Guide
This guide addresses specific problems you might encounter when dissolving and using this compound in your experiments.
Problem 1: The dye is not dissolving in my aqueous buffer.
-
Initial Check: Did you try dissolving the dye directly in the aqueous buffer?
-
Explanation: While water-soluble, achieving a high concentration of this compound directly in an aqueous buffer can be challenging.
-
Recommendation: First, dissolve the dye in a small volume of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg/mL).[2][3] Then, slowly add this stock solution to your aqueous buffer while vortexing to reach the desired final concentration.
-
-
Initial Check: What is the pH of your aqueous buffer?
-
Explanation: The solubility of carboxylic acids increases at higher pH values due to the deprotonation of the carboxyl group.
-
Recommendation: Ensure the pH of your buffer is neutral to slightly alkaline (pH 7.2 - 8.5). If your experimental conditions allow, consider using a buffer with a higher pH for initial solubilization.
-
Problem 2: The dye precipitates out of solution after being added to the aqueous buffer.
-
Initial Check: What was the final concentration of the dye in the aqueous buffer?
-
Explanation: Even after initial dissolution in an organic solvent, the dye may precipitate if the final concentration in the aqueous buffer exceeds its solubility limit under those specific conditions.
-
Recommendation: Try preparing a more dilute solution of the dye in the aqueous buffer. It is also good practice to centrifuge your final dye solution and use only the supernatant for your experiment to remove any small aggregates.[5]
-
-
Initial Check: What is the composition of your aqueous buffer?
-
Explanation: High concentrations of certain salts can sometimes decrease the solubility of organic dyes.
-
Recommendation: If possible, try dissolving the dye in a buffer with a lower salt concentration.
-
Problem 3: I am seeing high background or non-specific staining in my imaging experiment.
-
Initial Check: Did you remove the unconjugated dye after the labeling reaction?
-
Explanation: Unreacted dye can bind non-specifically to cellular components, leading to high background fluorescence.
-
Recommendation: It is crucial to remove any free dye after the conjugation reaction. This can be done using techniques like dialysis, gel filtration, or spin columns.[5]
-
-
Initial Check: Are you using an appropriate blocking step in your staining protocol?
-
Explanation: Blocking can help to reduce non-specific binding of the fluorescently labeled molecule.
-
Recommendation: Incorporate a blocking step using an appropriate agent, such as bovine serum albumin (BSA), before adding your fluorescently labeled probe.
-
Data Presentation
| Solvent/Buffer | pH | Salt Concentration | Expected Solubility | Recommendations |
| Deionized Water | Neutral | N/A | Moderate | For high concentrations, initial dissolution in an organic solvent is recommended. |
| PBS (Phosphate-Buffered Saline) | 7.2 - 7.4 | Standard | Good | A common and suitable buffer for many applications. |
| Borate Buffer | 8.0 - 8.5 | Varies | High | The slightly alkaline pH enhances solubility. |
| DMSO (Dimethylsulfoxide) | N/A | N/A | Very High | Recommended for preparing concentrated stock solutions (1-10 mg/mL).[2][3] |
| DMF (Dimethylformamide) | N/A | N/A | Very High | An alternative to DMSO for preparing stock solutions (1-10 mg/mL).[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial, add 100 µL of DMSO.
-
Vortex the solution thoroughly until all the dye has dissolved. If necessary, gently warm the solution to aid dissolution.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Objective: To prepare a 100 µg/mL working solution of this compound in PBS (pH 7.4).
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the stock solution needed. To prepare 1 mL of a 100 µg/mL working solution, you will need 10 µL of the 10 mg/mL stock solution.
-
Add 990 µL of PBS (pH 7.4) to a microcentrifuge tube.
-
While vortexing the PBS, slowly add the 10 µL of the this compound stock solution.
-
Continue to vortex for a few seconds to ensure the solution is well mixed.
-
Before use, centrifuge the working solution to pellet any potential aggregates and use the supernatant.
Visualizations
References
- 1. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 2. Alexa Fluor™ 594 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 3. Molecular Probes Alexa Fluor Carboxylic Acid, tris(triethylammonium) salts 346 nm | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.no]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purification of AF594 Labeled Proteins and Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alexa Fluor™ 594 (AF594) labeled proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein ratio for AF594 labeling?
For IgG antibodies, an optimal degree of labeling (DOL) is typically between 2 and 6 moles of AF594 dye per mole of antibody.[1] However, the ideal ratio can vary depending on the specific protein and its intended application. Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling may result in a low signal-to-noise ratio.[2][3][4] It is recommended to perform optimization experiments to determine the best DOL for your specific protein and assay.[2]
Q2: How can I remove unconjugated AF594 dye after the labeling reaction?
Several methods are effective for removing free dye, including:
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[5][6][7][8] The larger labeled protein will elute first, while the smaller, unconjugated dye molecules are retained in the column matrix and elute later.[7]
-
Spin Columns: These are a rapid and efficient method for purifying labeled proteins.[9][10] The sample is centrifuged through a resin that retains small molecules like free dye, while allowing the larger labeled protein to pass through into the collection tube.[9]
-
Dialysis: This method involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing it against a large volume of buffer. The small, free dye molecules pass through the pores of the membrane, leaving the purified, labeled protein inside the bag.[11][12]
Q3: What buffer conditions are recommended for the labeling reaction?
For optimal labeling efficiency with AF594 succinimidyl ester, the protein should be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[1][13][14] A phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer at a pH of 8.0-9.5 is commonly recommended.[1][3] The slightly alkaline pH facilitates the reaction between the succinimidyl ester and the primary amines on the protein.[1][13]
Q4: How should I store my purified AF594 labeled protein/antibody?
Store the labeled protein protected from light at 2-8°C.[14] For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) if the protein concentration is low (<1 mg/mL), aliquot the conjugate, and store at -20°C or below.[1][13] Avoid repeated freeze-thaw cycles.[13][15]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of AF594 labeled proteins and antibodies.
Problem 1: Low Labeling Efficiency (Under-labeling)
Symptoms:
-
Low absorbance at 590 nm.
-
Calculated Degree of Labeling (DOL) is significantly below the target range.
-
Weak fluorescent signal in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of primary amines in the buffer (e.g., Tris, glycine) | Dialyze the protein extensively against an amine-free buffer like PBS before labeling.[1][14] |
| Low protein concentration | Concentrate the protein to at least 1-2 mg/mL for efficient labeling.[1][14] |
| Suboptimal pH of the reaction buffer | Ensure the pH of the reaction mixture is between 8.0 and 8.5 by adding sodium bicarbonate.[1][13] |
| Inefficient reactive dye | Allow the vial of reactive dye to warm to room temperature before use to ensure it is fully active.[1] |
| Insufficient molar ratio of dye to protein | Increase the molar excess of the AF594 reactive dye in the labeling reaction.[1] |
Problem 2: Low Recovery of Labeled Protein After Purification
Symptoms:
-
Low protein concentration in the final eluate.
-
Significant loss of protein during the purification process.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Protein precipitation | Maintain protein concentration below 50 mg/mL and ensure the buffer composition is appropriate to maintain solubility.[16] If necessary, include solubilizing agents in the running buffer.[17] |
| Inappropriate purification method or resin | Select a purification resin with a suitable fractionation range for your protein's molecular weight.[8] For spin columns, ensure the molecular weight cutoff is appropriate. |
| Protein degradation | Add protease inhibitors to your buffers and keep samples cold throughout the purification process to minimize enzymatic degradation.[17] |
| Non-specific binding to the column or filter | Pre-treat the column or use low protein-binding materials.[16] |
Problem 3: Presence of Free Dye in the Final Product
Symptoms:
-
High background fluorescence in assays.
-
Inaccurate determination of the dye-to-protein ratio.[10][18]
-
Visible free dye in the flow-through during subsequent experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete removal of unconjugated dye | Repeat the purification step. For spin columns, a second pass may be necessary.[19] For dialysis, extend the dialysis time or increase the number of buffer changes. |
| Overloading the purification column | Do not exceed the recommended sample volume or protein amount for the chosen purification column.[20] |
| Incorrectly packed chromatography column | Ensure the size-exclusion chromatography column is packed correctly to allow for proper separation.[17] |
Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with AF594 Succinimidyl Ester
-
Protein Preparation:
-
Reaction Setup:
-
Bring the vial of AF594 reactive dye to room temperature.
-
Add the protein solution to the vial containing the reactive dye.
-
Add 1/10th volume of 1 M sodium bicarbonate, pH 8.3, to the protein solution to raise the pH of the reaction mixture.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation.[1]
-
Protocol 2: Purification using Size-Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS. The column bed height should be sufficient for good separation, typically 10-30 cm.[20]
-
-
Sample Application:
-
Carefully load the labeling reaction mixture onto the top of the column. The sample volume should not exceed 30% of the total column volume.[20]
-
-
Elution:
-
Elute the sample with PBS. The larger, labeled protein will travel faster through the column and elute first.
-
-
Fraction Collection:
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 590 nm (for AF594 dye).
-
-
Pooling:
-
Pool the fractions containing the labeled protein, which should show absorbance at both wavelengths.
-
Protocol 3: Purification using Spin Columns
-
Column Preparation:
-
Gently resuspend the spin column resin.
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
-
Sample Application:
-
Apply the labeling reaction mixture to the top of the resin bed.
-
-
Elution:
-
Centrifuge the column to collect the purified, labeled protein in a new collection tube. The unconjugated dye will be retained by the resin.[9]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Optimal Dye-to-Protein Ratio (IgG) | 2 - 6 moles of dye per mole of antibody | [1] |
| Recommended Protein Concentration for Labeling | 1 - 2 mg/mL | [1][14] |
| Reaction pH for Labeling | 8.0 - 9.5 | [1][3] |
| Protein Recovery from Spin Columns | Up to 90% | [9] |
| Sample Volume for SEC | Up to 30% of column volume | [20] |
Visualizations
Caption: Experimental workflow for labeling and purifying AF594 proteins.
Caption: Troubleshooting decision tree for AF594 purification issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. purebiotechllc.com [purebiotechllc.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. admin.biosschina.com [admin.biosschina.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 18. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
Common mistakes to avoid when using AF 594 carboxylic acid
Welcome to the technical support center for AF 594 Carboxylic Acid and its amine-reactive derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guides
Encountering issues during your labeling protocol can be frustrating. The following guide addresses common problems, their potential causes, and actionable solutions to get your experiment back on track.
Common Issues in AF 594 Labeling
| Problem | Potential Cause(s) | Solution(s) |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | 1. Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions in the protein buffer competes with the labeling reaction.[1][2] 2. Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent; efficiency drops significantly at low pH where amines are protonated.[3][4][5] 3. Low Protein Concentration: Dilute protein solutions (<1 mg/mL) can lead to inefficient labeling.[1] 4. Hydrolyzed/Inactive Dye: The NHS ester is sensitive to moisture and can hydrolyze over time, rendering it non-reactive.[5][6] | 1. Buffer Exchange: Before labeling, perform dialysis or use a desalting column to exchange the protein into an amine-free buffer like phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate.[1][2] 2. Adjust pH: Ensure the reaction pH is between 7.5 and 8.5 for optimal results. Adding sodium bicarbonate can help raise the pH to the optimal range.[1][3][4] 3. Concentrate Protein: If possible, concentrate your protein to at least 2 mg/mL before starting the conjugation.[1] 4. Use Fresh Dye: Prepare the dye solution immediately before use. Store the solid NHS ester desiccated and protected from light at -20°C.[3][7] |
| High Background Fluorescence | 1. Insufficient Removal of Unconjugated Dye: Free, unreacted dye in the final conjugate solution will lead to high background signal.[8][9] 2. Non-specific Binding: The fluorescent dye may non-covalently bind to the protein or other components in the sample.[9] | 1. Purification: After the labeling reaction, it is crucial to remove all unconjugated dye using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[2][10][9][11][12][13] 2. Add Blocking Agents: In your application (e.g., immunofluorescence), use appropriate blocking buffers (like BSA) to minimize non-specific binding of the labeled conjugate. |
| Precipitation of Protein Conjugate | 1. Over-labeling (High DOL): Attaching too many hydrophobic dye molecules can decrease the solubility of the protein, leading to aggregation and precipitation.[9][14] 2. Inappropriate Storage: Repeated freeze-thaw cycles can cause protein denaturation and aggregation.[1] | 1. Optimize Dye:Protein Ratio: Perform small-scale experiments with varying molar ratios of dye to protein (e.g., 3:1, 10:1, 30:1) to find the optimal DOL that provides good fluorescence without causing precipitation.[9][14] 2. Proper Storage: Store the final conjugate at 4°C for short-term use or in small, single-use aliquots at -20°C for long-term storage. Avoid repeated freezing and thawing.[1][15] |
| Fluorescence Quenching | 1. High Degree of Labeling (DOL): When dye molecules are too close to each other on a protein, their fluorescence can be quenched.[9][14] | 1. Reduce Dye:Protein Molar Ratio: The optimal DOL for antibodies is typically between 2 and 6 moles of dye per mole of antibody.[1] Experiment with lower dye concentrations in the labeling reaction to achieve a lower DOL.[9] |
| No or Weak Fluorescence Signal | 1. Photobleaching: Extensive exposure to excitation light can permanently destroy the fluorophore.[8][16][17][18] 2. Incorrect Filter Sets: The microscope filters may not be optimal for the excitation and emission wavelengths of AF 594 (Excitation/Emission: ~590/617 nm).[7][19] | 1. Minimize Light Exposure: Protect the dye and labeled conjugates from light during storage and handling. Use antifade mounting media for microscopy.[1][20] 2. Use Correct Filters: Ensure you are using a filter set appropriate for AF 594, such as a Texas Red® filter set. |
Experimental Protocols
Detailed Protocol for Protein Labeling with AF 594 NHS Ester
This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.
1. Protein and Buffer Preparation:
-
The protein must be in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains Tris or glycine, the protein must be purified by dialysis or gel filtration.[1][2]
-
The presence of low concentrations of sodium azide (B81097) (≤3 mM) will not significantly interfere with the reaction.[1]
-
The recommended protein concentration is 2 mg/mL.[1]
2. Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3. To prepare, dissolve sodium bicarbonate in deionized water.
-
AF 594 NHS Ester Stock Solution: Allow the vial of AF 594 NHS ester to warm to room temperature before opening to prevent moisture condensation. Dissolve the dye in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][7]
3. Conjugation Reaction:
-
To 0.5 mL of your 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate solution (pH 8.3) to raise the pH to the optimal range for conjugation.[1]
-
Calculate the required volume of dye stock solution. For IgG antibodies, a molar ratio of 10:1 (dye:protein) is a good starting point.
-
Add the calculated volume of AF 594 NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]
4. Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the fractions containing the labeled protein.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for AF 594).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).
-
Molar extinction coefficient of AF 594 at 590 nm is ~73,000 M⁻¹cm⁻¹.[1]
-
-
The DOL is the molar ratio of the dye to the protein.[9] For IgG antibodies, a DOL of 2-6 is generally optimal.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for protein conjugation with AF 594 NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and AF 594 NHS ester?
This compound is the non-reactive form of the dye.[20][21] It is typically used as a reference standard in experiments. The carboxylic acid group can be activated to react with amines, but it requires coupling agents like carbodiimides (e.g., EDAC). AF 594 NHS ester is an amine-reactive form of the dye that has been pre-activated. It reacts directly and efficiently with primary amines on proteins and other biomolecules to form a stable amide bond, making it ideal for most labeling applications.[3][4]
Q2: My protein is in Tris buffer. Can I still perform the labeling reaction?
No, you must remove the Tris buffer before starting the labeling reaction. Tris contains primary amines that will compete with your protein for reaction with the AF 594 NHS ester, leading to very low or no labeling of your target protein.[1] You should exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.[1][2]
Q3: How do I determine the optimal dye-to-protein ratio for my experiment?
The optimal dye-to-protein ratio, or Degree of Labeling (DOL), depends on the specific protein and application. A high DOL can lead to fluorescence quenching and protein precipitation, while a low DOL results in a weak signal.[9][14] It is best to perform a series of small-scale labeling reactions with different molar excesses of dye (e.g., 5-fold, 10-fold, 20-fold excess) and then measure the DOL and functional activity of the resulting conjugates to determine the optimal ratio.[14] For IgG antibodies, a final DOL of 2-6 is often ideal.[1]
Q4: How should I store my AF 594-labeled antibody?
Store the labeled antibody conjugate at 4°C, protected from light.[1] For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL), aliquot the conjugate into single-use volumes, and freeze at -20°C.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q5: What is the chemical reaction behind the labeling process?
The labeling process utilizes the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (-NH₂). The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the dye to the protein and the release of NHS as a byproduct.[5][22]
NHS Ester Conjugation Reaction Diagram
Caption: Reaction of a primary amine with an NHS ester to form a stable amide bond.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Alexa Fluor™ 594 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 8. Considerations for Selecting a Fluorescent Dye or Ligand [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Alexa Fluor® 594 Conjugation kit | Easy Alexa Fluor® 594 Labelling (ab269822) | Lightning-Link® | Abcam [abcam.com]
- 16. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lumiprobe.com [lumiprobe.com]
- 21. cn.lumiprobe.com [cn.lumiprobe.com]
- 22. glenresearch.com [glenresearch.com]
AF 594 carboxylic acid stability and long-term storage
Welcome to the technical support center for AF 594 Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, long-term storage, and troubleshooting of experiments involving this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term stability?
A1: For optimal long-term stability, this compound powder should be stored at -20°C in the dark and protected from moisture.[1] When stored correctly, the solid-form dye is stable for up to 24 months upon receipt.[2] It is also recommended to desiccate the product.[2] Transportation at room temperature for up to three weeks is generally acceptable.[1][2]
Q2: What is the recommended procedure for reconstituting this compound?
A2: To reconstitute, dissolve the this compound powder in a high-quality anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is also soluble in water.[2] Before opening the vial, allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the dye.[1]
Q3: How should I store the reconstituted this compound solution?
A3: Once reconstituted, the dye solution should be stored at 4°C and protected from light. For long-term storage of the solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, the solution should be stable for several months.
Q4: Is this compound sensitive to pH?
A4: AF 594 is known to be pH-insensitive over a wide range, typically from pH 4 to 10, making it suitable for a variety of biological applications without significant changes in fluorescence intensity.[3][4][5][6]
Q5: What are the excitation and emission maxima for AF 594?
A5: The approximate excitation maximum for AF 594 is 590 nm, and the emission maximum is 617 nm.[2]
Troubleshooting Guides
Low or No Fluorescent Signal
Problem: After a labeling reaction and purification, the fluorescence intensity of the conjugate is weak or undetectable.
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling Reaction | Verify the pH of the reaction buffer. For EDC/NHS chemistry, the activation of the carboxyl group is most efficient at a slightly acidic pH (e.g., 6.0), while the reaction with the amine is more efficient at a slightly basic pH (7.2-8.0).[7] Ensure that the buffers used are free of amines (e.g., Tris) or carboxylates that can compete in the reaction.[8] |
| Degradation of the Dye | Protect the dye from prolonged exposure to light during storage and the experimental procedure.[1][2] Use freshly prepared solutions of the dye for conjugation. |
| Insufficient Dye Concentration | Optimize the molar ratio of dye to the target molecule. A titration experiment may be necessary to determine the optimal ratio for your specific application. |
| Target Molecule Issues | Confirm the presence and accessibility of amine groups on your target molecule. Ensure the concentration of the target molecule is accurate. |
| Instrument Settings | Check that the excitation and emission wavelengths on your fluorescence instrument are correctly set for AF 594 (Excitation: ~590 nm, Emission: ~617 nm). Ensure the gain and exposure settings are appropriate.[9] |
High Background Signal
Problem: High non-specific fluorescence is observed in the imaging experiment.
| Possible Cause | Troubleshooting Step |
| Excess Unconjugated Dye | Ensure thorough purification of the labeled conjugate to remove all unconjugated this compound. Size exclusion chromatography or dialysis are common methods. |
| Non-specific Binding of the Conjugate | Include appropriate blocking steps in your staining protocol. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable). |
| Precipitation of the Conjugate | Centrifuge the conjugate solution before use to pellet any aggregates that may have formed during storage. Use only the supernatant for your experiment. |
Quantitative Data Summary
The following tables summarize the stability and spectral properties of this compound.
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration | Notes |
| Solid Powder | -20°C, Dark, Desiccated | Up to 24 months[2] | Allow to warm to room temperature before opening to prevent moisture condensation.[1] |
| Reconstituted Solution (e.g., in DMSO) | 4°C, Dark | Several months | For longer-term, aliquot and store at -20°C to avoid freeze-thaw cycles. |
| Aqueous Solution | 4°C, Dark | Weeks to months | Prone to microbial growth; sterile filtration is recommended. |
Table 2: Physicochemical and Spectral Properties of AF 594
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [2] |
| Emission Maximum (λem) | 617 nm | [2] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.66 | [2] |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [3][4][5][6] |
Experimental Protocols
Protocol: Labeling an Amine-Containing Molecule with this compound using EDC/NHS Chemistry
This two-step protocol is designed to conjugate this compound to a molecule containing primary amines (e.g., a protein, peptide, or amine-modified oligonucleotide).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Amine-containing molecule to be labeled
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of this compound: a. Dissolve this compound in a small amount of DMSO and then dilute in Activation Buffer to the desired concentration. b. Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
-
Conjugation to the Amine-Containing Molecule: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Add the activated AF 594-NHS ester solution to the amine-containing molecule solution. The molar ratio of the dye to the target molecule should be optimized for your specific application. c. Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification of the Conjugate: a. Separate the labeled conjugate from unconjugated dye and reaction byproducts using a suitable purification method, such as size exclusion chromatography or dialysis, with an appropriate buffer (e.g., PBS).
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting logic for weak or no fluorescence signal.
Caption: Potential degradation pathways for this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-Specific Binding of AF594 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using Alexa Fluor 594 (AF594) conjugates in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining with AF594 conjugates?
High background staining, or non-specific binding, can arise from several factors:
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to tissues and other surfaces through weak hydrophobic and ionic interactions.[1][2]
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors present on the surface of various cells like macrophages, monocytes, and B cells, leading to non-specific signal.[3]
-
Endogenous Immunoglobulins: If you are working with tissues, the secondary antibody may bind to endogenous immunoglobulins present in the sample, especially when the primary and secondary antibodies are from closely related species.
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[4][5]
-
Inadequate Blocking: Insufficient or improper blocking fails to saturate all non-specific binding sites on the sample.[4][5][6]
-
Improper Fixation and Permeabilization: Over-fixation can expose non-specific epitopes, while inadequate permeabilization can trap antibodies within the cell, leading to diffuse background.
-
Issues with the AF594 Conjugate: The dye itself might contribute to non-specific interactions, particularly with hydrophobic cellular components.
Q2: What is the purpose of a blocking step?
The blocking step is crucial for reducing non-specific binding by saturating sites on the tissue or cells that could otherwise bind the primary or secondary antibodies non-specifically.[7] This is typically achieved by incubating the sample with a solution containing proteins that do not interfere with the specific antigen-antibody interaction.
Q3: What are the most common blocking agents and how do I choose the right one?
The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum.
-
Bovine Serum Albumin (BSA): A cost-effective and widely used blocking agent that works by competing with the antibody for non-specific binding sites.[8]
-
Normal Serum: Serum from the same species as the secondary antibody is highly effective. It contains immunoglobulins that block non-specific binding sites and Fc receptors.[8][9]
The choice of blocking agent depends on your specific experiment. For many applications, a 1-5% BSA solution is sufficient. However, if high background persists, using normal serum from the host species of your secondary antibody is recommended.
Q4: What are pre-adsorbed secondary antibodies and when should I use them?
Pre-adsorbed (or cross-adsorbed) secondary antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from species other than the target species.[10] They are highly recommended for:
-
Multicolor experiments: To prevent cross-reactivity between different primary and secondary antibodies.
-
Immunohistochemistry (IHC) on tissues: To minimize binding to endogenous immunoglobulins within the tissue.
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Detailed Methodologies & Experimental Protocols
Optimizing the Blocking Step
a. Using Bovine Serum Albumin (BSA)
BSA is a commonly used and effective blocking agent.
-
Protocol:
-
Prepare a 1-5% (w/v) solution of high-purity, IgG-free BSA in your wash buffer (e.g., PBS or TBS).
-
After fixation and permeabilization, incubate your sample with the BSA blocking solution for 30-60 minutes at room temperature.[11]
-
Proceed with the primary antibody incubation. For optimal results, you can also dilute your primary and secondary antibodies in the blocking buffer.[11]
-
b. Using Normal Serum
Normal serum from the host species of the secondary antibody is an excellent choice for blocking.[8][9]
-
Protocol:
-
Prepare a 5% (v/v) solution of normal serum (e.g., normal goat serum if your secondary is goat anti-mouse) in your wash buffer.[9][12]
-
Incubate your sample with the normal serum blocking solution for 30-60 minutes at room temperature.
-
Gently aspirate the blocking solution and proceed with primary antibody incubation.
-
| Blocking Agent | Recommended Concentration | Incubation Time | Incubation Temperature |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30-60 minutes | Room Temperature or 4°C |
| Normal Serum | 1-5% (v/v)[11] | 30 minutes to overnight[11] | Room Temperature or 4°C[11] |
Table 1: Recommended concentrations and incubation parameters for common blocking agents.
Antibody Titration
Using the optimal antibody concentration is critical for achieving a good signal-to-noise ratio.
-
Protocol:
-
Perform a series of dilutions for both your primary and AF594-conjugated secondary antibodies beyond the manufacturer's recommended range.
-
Stain your samples with each dilution series.
-
Image the samples using identical acquisition settings.
-
Visually inspect the images to determine the dilution that provides the brightest specific signal with the lowest background.
-
| Parameter | Recommendation |
| Primary Antibody Dilution | Test a range (e.g., 1:50, 1:100, 1:200, 1:500) |
| Secondary Antibody Dilution | Test a range (e.g., 1:200, 1:500, 1:1000, 1:2000) |
| Incubation Time (Primary) | 1-2 hours at RT or overnight at 4°C |
| Incubation Time (Secondary) | 1 hour at RT, protected from light |
Table 2: General guidelines for antibody titration and incubation.
Utilizing Pre-adsorbed Secondary Antibodies
Pre-adsorbed secondary antibodies are essential for minimizing cross-reactivity.
Caption: Comparison of standard vs. pre-adsorbed secondary antibodies.
Fc Receptor Blocking
If you are working with cell types known to express Fc receptors, an Fc block is recommended.
Caption: Mechanism of Fc receptor-mediated non-specific binding and its prevention.
-
Protocol:
-
Prior to the blocking step with BSA or normal serum, incubate your cells with a commercial Fc blocking reagent or with unconjugated Fab fragments of an antibody from the same species as your primary antibody.
-
Incubate for 15-30 minutes at room temperature.
-
Proceed with your standard blocking and staining protocol.
-
References
- 1. Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Fc receptor - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. ibidi.com [ibidi.com]
- 7. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. What is pre-adsorption? | AAT Bioquest [aatbio.com]
- 11. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. immunoreagents.com [immunoreagents.com]
Validation & Comparative
A Head-to-Head Comparison: AF 594 Carboxylic Acid vs. Alexa Fluor 594 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-fidelity data. This guide provides an in-depth, objective comparison of two prominent red fluorescent dyes: AF 594 carboxylic acid and Alexa Fluor 594. By presenting their photophysical properties, chemical reactivity, and detailed experimental protocols, this document serves as a comprehensive resource for making informed decisions in experimental design.
Photophysical and Chemical Properties: A Quantitative Overview
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Both AF 594 and Alexa Fluor 594 are known for their high brightness and photostability, making them suitable for demanding applications such as fluorescence microscopy and flow cytometry.[1][2] Alexa Fluor 594, in particular, has been noted for its performance in super-resolution microscopy techniques like dSTORM, SIM, and STED.[2]
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum (nm) | ~586 - 594[3][4][5] | ~590[1] |
| Emission Maximum (nm) | ~613 - 617[3][4][5] | ~617[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~105,000 | ~73,000 - 92,000 |
| Quantum Yield | ~0.77 | ~0.66[1] |
| Molecular Weight | ~925.18 | ~819.8 (NHS Ester) |
| Reactive Form Discussed | Carboxylic Acid | NHS Ester |
| Reactivity | Requires activation (e.g., with EDC/NHS) to react with primary amines. | Reacts directly with primary amines. |
| Water Solubility | High | High |
| pH Sensitivity | Insensitive in the range of pH 4-10.[4] | Insensitive in the range of pH 4-10.[2] |
Chemical Reactivity and Conjugation Strategy
The primary difference in the application of this compound and Alexa Fluor 594 NHS ester lies in their chemical reactivity towards biomolecules.
This compound is a non-reactive form of the dye. To conjugate it to primary amines (e.g., on proteins or antibodies), the carboxylic acid group must first be activated. This is typically achieved using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the stability of the active intermediate.
Alexa Fluor 594 NHS ester , on the other hand, is an amine-reactive dye. The N-hydroxysuccinimidyl (NHS) ester group reacts directly with primary amines on proteins and other biomolecules to form a stable amide bond. This one-step labeling procedure is generally simpler and more common for routine protein conjugations.
Conjugation pathways for this compound and Alexa Fluor 594 NHS ester.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of this compound and Alexa Fluor 594, the following detailed experimental protocols are provided. These protocols outline the necessary steps for protein labeling, determination of the degree of labeling (DOL), and assessment of photostability.
Protocol 1: Protein Labeling
This protocol provides a method for labeling an antibody with either this compound (requiring activation) or Alexa Fluor 594 NHS ester.
A. Labeling with this compound (Two-Step Carbodiimide Chemistry)
-
Protein Preparation:
-
Dialyze the antibody (e.g., IgG) against 0.1 M MES buffer, pH 4.7. The protein concentration should be at least 2 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of 100 mg/mL EDC and 100 mg/mL sulfo-NHS in water.
-
Add a 10-fold molar excess of the dye solution to the protein solution.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of sulfo-NHS to the protein-dye mixture.
-
Incubate the reaction for 15 minutes at room temperature, protected from light.
-
-
Coupling to Protein:
-
Raise the pH of the reaction mixture to 7.2-7.5 by adding 0.1 M phosphate (B84403) buffer, pH 7.2.
-
Incubate for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Collect the first colored fraction, which contains the labeled antibody.
-
B. Labeling with Alexa Fluor 594 NHS Ester
-
Protein Preparation:
-
Dialyze the antibody (e.g., IgG) against 0.1 M sodium bicarbonate buffer, pH 8.3. The protein concentration should be at least 2 mg/mL.
-
-
Labeling Reaction:
-
Allow the vial of Alexa Fluor 594 NHS ester to warm to room temperature.
-
Dissolve the NHS ester in a small amount of high-quality, anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution.
-
Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the labeled antibody as described in Protocol 1A, step 4.
-
Workflow for protein labeling with the two fluorescent dyes.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule.[6][7]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~590 nm for both dyes, A_max).
-
-
Calculation:
-
Protein Concentration (M):
-
Protein Conc. = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). This is typically provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Dye Concentration (M):
-
Dye Conc. = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
DOL:
-
DOL = Dye Conc. / Protein Conc.
-
-
Protocol 3: Photostability Assay
This assay quantitatively compares the photostability of the two dye-protein conjugates.[8][9]
-
Sample Preparation:
-
Prepare solutions of the AF 594-labeled and Alexa Fluor 594-labeled antibodies at the same molar concentration in PBS.
-
-
Microscopy Setup:
-
Place the solutions on a microscope slide and cover with a coverslip.
-
Use a fluorescence microscope with a stable light source (e.g., a 561 nm or 594 nm laser).
-
-
Image Acquisition:
-
Focus on the samples and adjust the illumination intensity and exposure time to obtain a strong but not saturating signal.
-
Continuously illuminate the samples and acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest for each sample in each image over time.
-
Normalize the initial fluorescence intensity of each dye to 100%.
-
Plot the normalized fluorescence intensity as a function of time. The dye that retains its fluorescence for a longer period under continuous illumination is considered more photostable.
-
Workflow for comparing the photostability of fluorescently labeled proteins.
Conclusion
Both this compound and Alexa Fluor 594 are high-performance red fluorescent dyes well-suited for a variety of bio-imaging and detection applications. The choice between them may depend on the specific experimental needs and the preferred conjugation chemistry. Alexa Fluor 594 NHS ester offers a straightforward, one-step labeling protocol for molecules with primary amines. This compound, while requiring an activation step, provides flexibility for use in carbodiimide-based crosslinking strategies.
For applications where maximal brightness and photostability are critical, especially in super-resolution microscopy, Alexa Fluor 594 is a well-established and validated option.[2] However, the high quantum yield reported for AF 594 suggests it is also a very bright fluorophore.[4] By utilizing the provided experimental protocols, researchers can perform a direct, in-house comparison to determine which of these excellent dyes best meets the demands of their specific research questions.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - AU [thermofisher.com]
AF 594 vs. Cy5: A Comparative Guide for Single-Molecule FRET Studies
For researchers, scientists, and drug development professionals embarking on single-molecule Förster Resonance Energy Transfer (smFRET) studies, the choice of fluorescent dyes is paramount to experimental success. This guide provides an objective comparison of two commonly employed red acceptor fluorophores, Alexa Fluor 594 (AF 594) and Cyanine5 (Cy5), supported by experimental data and detailed protocols to inform your selection process.
The selection of an appropriate donor-acceptor dye pair is a critical determinant of the quality and reliability of smFRET data. An ideal pair should exhibit high brightness, photostability, and minimal photophysical artifacts such as blinking, while also having a suitable Förster distance for the biological system under investigation. This guide focuses on the acceptor dyes AF 594 and Cy5, often paired with a green-emitting donor like Alexa Fluor 488 or Cy3, to elucidate the nuances of their performance in smFRET experiments.
Quantitative Comparison of Photophysical Properties
The decision between AF 594 and Cy5 can be guided by their intrinsic photophysical properties, which directly impact their performance in sensitive single-molecule experiments. The following table summarizes key quantitative data for these fluorophores.
| Property | Alexa Fluor 594 | Cyanine5 (Cy5) | Key Considerations for smFRET |
| Excitation Maximum (nm) | ~590 | ~649 | The choice of excitation laser must be compatible with the dye's absorption spectrum to ensure efficient excitation. |
| Emission Maximum (nm) | ~617[1] | ~670 | Sufficient spectral separation between the donor and acceptor emission is crucial to minimize signal bleed-through and ensure accurate FRET measurements. |
| Extinction Coefficient (M⁻¹cm⁻¹) | 92,000[2] | 250,000 | A higher extinction coefficient leads to a brighter signal, which is advantageous for detecting single molecules with a good signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.66[1][3] | ~0.27 | A higher quantum yield contributes to a brighter fluorescent signal, enhancing detection sensitivity. |
| Photostability | High[4][5] | Moderate to Low | High photostability is essential for long observation times, allowing for the capture of slower conformational dynamics without premature photobleaching. |
| Blinking | Minimal | Prone to blinking and long-lived dark states[6][7][8] | Acceptor blinking can be misinterpreted as a high FRET state, leading to data analysis artifacts. Strategies to mitigate blinking are often necessary for Cy5. |
| Environmental Sensitivity | Relatively low pH sensitivity[5] | Sensitive to the local chemical environment[9] | Dye performance can be influenced by the surrounding buffer conditions and the biomolecule to which it is attached. |
In-Depth Performance Analysis
Brightness and Photostability:
Alexa Fluor 594 is renowned for its exceptional photostability and high quantum yield, making it a robust choice for demanding smFRET experiments that require long observation times.[4][5] Its resistance to photobleaching allows for the tracking of molecular dynamics over extended periods. While Cy5 boasts a significantly higher extinction coefficient, suggesting a potentially brighter signal, its lower quantum yield and susceptibility to photobleaching can limit its effective brightness in prolonged single-molecule observations.
Blinking Behavior of Cy5:
A significant drawback of Cy5 is its propensity to enter long-lived dark states, a phenomenon known as blinking.[6][7][8] This reversible switching to a non-fluorescent state can complicate data interpretation, as the disappearance of the acceptor signal can be mistaken for a conformational change leading to a high FRET efficiency.[10] Various strategies have been developed to mitigate Cy5 blinking, including the use of specific oxygen scavenging systems and triplet-state quenchers in the imaging buffer.
Environmental Sensitivity:
The fluorescence of Cy5 can be sensitive to its local environment, which can be both a challenge and an opportunity.[9] Changes in the dye's quantum yield due to interactions with the labeled biomolecule or surrounding solution can affect the accuracy of FRET calculations. Conversely, this sensitivity has been exploited in some studies to probe local environmental changes. Alexa Fluor 594 generally exhibits lower sensitivity to environmental factors such as pH, providing more consistent performance across different experimental conditions.[5]
Experimental Protocol: A Typical smFRET Experiment
This section outlines a detailed methodology for a typical smFRET experiment using a donor-acceptor pair like AF 488 (donor) and AF 594 or Cy5 (acceptor) to study the conformational dynamics of a biomolecule, such as a protein or nucleic acid.
1. Labeling of Biomolecules:
-
Site-Specific Labeling: Introduce unique reactive groups (e.g., cysteine residues for maleimide (B117702) chemistry, or amine-reactive groups for NHS-ester chemistry) at the desired labeling positions on the biomolecule through site-directed mutagenesis or chemical synthesis.
-
Dye Conjugation: React the purified biomolecule with a molar excess of the donor and acceptor fluorescent dyes. The specific reaction conditions (pH, temperature, and incubation time) will depend on the dye chemistry.
-
Purification: Remove unconjugated dye molecules from the labeled biomolecule using techniques such as size-exclusion chromatography or dialysis. It is crucial to ensure a high labeling efficiency and a 1:1 stoichiometry of donor and acceptor per biomolecule.
2. Sample Immobilization for Total Internal Reflection Fluorescence (TIRF) Microscopy:
-
Surface Passivation: Prepare a clean glass coverslip and passivate its surface to prevent non-specific binding of the labeled biomolecules. Common passivation strategies include coating with polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA).
-
Immobilization Strategy: Immobilize the labeled biomolecules on the passivated surface. This can be achieved through specific interactions, such as a biotin-streptavidin linkage, or through non-specific adsorption at very low concentrations. The goal is to have individual molecules sparsely distributed on the surface.
3. Single-Molecule Imaging:
-
Microscope Setup: Utilize a total internal reflection fluorescence (TIRF) microscope equipped with appropriate lasers for exciting the donor dye (e.g., a 488 nm laser for AF 488). The emission from both the donor and acceptor dyes is collected and spectrally separated using dichroic mirrors and emission filters before being imaged onto a sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD).
-
Imaging Buffer: Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to minimize photobleaching and blinking of the fluorescent dyes.
-
Data Acquisition: Record movies of the single molecules, capturing the fluorescence intensity of both the donor and acceptor channels over time. The frame rate should be sufficient to resolve the conformational dynamics of interest.
4. Data Analysis:
-
Molecule Identification: Identify the locations of individual molecules on the recorded movies.
-
Intensity-Time Trace Extraction: For each identified molecule, extract the fluorescence intensity of the donor and acceptor as a function of time.
-
FRET Efficiency Calculation: Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A) where I_A and I_D are the background-corrected fluorescence intensities of the acceptor and donor, respectively.
-
State Analysis: Analyze the FRET efficiency time traces to identify distinct conformational states and the kinetics of transitions between them. This can be done using hidden Markov modeling or other statistical methods.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Workflow of a typical single-molecule FRET experiment.
Caption: Jablonski diagram illustrating the principle of FRET.
Conclusion
The choice between AF 594 and Cy5 for smFRET studies depends on the specific experimental requirements. AF 594 offers superior photostability and minimal blinking, making it a reliable choice for long-duration measurements of conformational dynamics. Cy5, while being a very bright dye, presents challenges due to its blinking behavior, which must be carefully addressed during data acquisition and analysis. For researchers prioritizing data quality and ease of analysis, especially for systems with slow dynamics, AF 594 is often the preferred acceptor. However, for experiments where maximizing the initial signal-to-noise ratio is critical and blinking can be effectively managed, Cy5 remains a viable option. Ultimately, a thorough understanding of the photophysical properties of these dyes, coupled with careful experimental design and data interpretation, is essential for successful and insightful smFRET studies.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Extinction Coefficient [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Alexa Fluor 594 Dye | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Long time scale blinking kinetics of cyanine fluorophores conjugated to DNA and its effect on Förster resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Red Fluorescent Dyes: A Photostability Comparison Featuring Alexa Fluor™ 594
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is critical for obtaining high-quality, reproducible data in fluorescence microscopy and imaging. The photostability of a dye, its inherent resistance to light-induced fading, directly impacts the duration of imaging experiments and the quantitative accuracy of the results. This guide provides a comparative overview of the photostability of Alexa Fluor™ 594 and other popular red fluorescent dyes, supported by available quantitative data and a detailed experimental protocol for assessing photostability.
Quantitative Comparison of Red Fluorescent Dyes
The following table summarizes key photophysical properties of Alexa Fluor™ 594 and its alternatives. While direct, side-by-side photobleaching half-life data under identical conditions is scarce in the literature, the fluorescence quantum yield serves as a valuable indicator of a dye's brightness. A higher quantum yield means the dye is more efficient at converting absorbed light into emitted fluorescence, which can translate to requiring lower excitation power and thus, reduced photobleaching.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) |
| Alexa Fluor™ 594 | 590 | 617 | 73,000 | 0.66[1][2] |
| Atto 594 | 601 | 627 | 120,000 | 0.85[3][4] |
| DyLight™ 594 | 593 | 618 | 80,000 | 0.81[5] |
| Texas Red® | 596 | 615 | 85,000 | 0.93[6] |
Note: The photophysical properties, including quantum yield, can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule). The data presented here are from various sources and should be used as a guide. For critical applications, it is recommended to perform a direct comparison under your specific experimental conditions.
Key Observations:
-
Alexa Fluor™ 594 is a widely used red fluorescent dye known for its good brightness and photostability.[2][7] It is often recommended as a more photostable alternative to traditional dyes like Texas Red®.[8]
-
Atto 594 is characterized by a high fluorescence quantum yield and is promoted for its high thermal and photostability, making it suitable for demanding applications like single-molecule detection.[3][9]
-
DyLight™ 594 is another bright and highly photostable alternative to traditional red fluorescent dyes.[5] Studies have shown that DyLight™ 594 has a significantly higher quantum yield when conjugated to immunoglobulins compared to Alexa Fluor™ 594, suggesting superior brightness in antibody-based applications.[10]
-
Texas Red® , a traditional red fluorescent dye, has a high quantum yield but is generally considered to be less photostable than the Alexa Fluor™, Atto, and DyLight™ dye series.[8][11]
Experimental Protocol for Photostability Measurement
To directly compare the photostability of different fluorescent dyes in your own experimental setup, the following protocol for measuring the photobleaching half-life can be adapted.
Objective: To quantify and compare the rate of photobleaching of different fluorescently labeled samples under continuous illumination.
Materials:
-
Fluorescence microscope (confocal or widefield) with a suitable laser line or excitation source for the red dyes.
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Objective lens with appropriate numerical aperture.
-
Microscope slides and coverslips.
-
Fluorescently labeled samples (e.g., antibodies, proteins, or oligonucleotides) conjugated with the dyes of interest.
-
Mounting medium (use the same for all samples).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with your fluorescently labeled samples. Ensure that the labeling density and sample concentration are consistent across all slides to be compared.
-
Mount the coverslip using the chosen mounting medium. Seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the excitation light source. Allow the light source to stabilize.
-
Select the appropriate filter set and a laser power that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to keep the illumination intensity constant across all experiments.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescently labeled structures.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.[12]
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity of the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity for each frame.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a photobleaching experiment to compare the photostability of fluorescent dyes.
Caption: Workflow for comparing the photostability of fluorescent dyes.
Conclusion
The choice of a red fluorescent dye has a significant impact on the quality and duration of fluorescence imaging experiments. While Alexa Fluor™ 594 offers a good balance of brightness and photostability, newer dyes such as Atto 594 and DyLight™ 594 present compelling alternatives with potentially superior photophysical properties. For applications demanding long-term imaging or high-intensity illumination, it is crucial to select a dye with the highest possible photostability. The experimental protocol provided in this guide offers a framework for researchers to empirically determine the most suitable red fluorescent dye for their specific needs, ensuring the acquisition of reliable and high-quality data.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. stressmarq.com [stressmarq.com]
- 5. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. labinsights.nl [labinsights.nl]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of AF 594 and Other Red Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical determinant of experimental success. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield and other photophysical properties of Alexa Fluor 594 (AF 594) against two other commonly used red fluorophores: Texas Red and Cyanine 3.5 (Cy3.5). The information presented herein is supported by experimental data to facilitate an informed decision for your specific application.
Quantitative Comparison of Fluorophore Properties
The following table summarizes the key photophysical properties of Alexa Fluor 594, Texas Red, and Cy3.5. These values are crucial for predicting the performance of a fluorophore in a given experimental setup.
| Property | Alexa Fluor 594 | Texas Red | Cy3.5 |
| Quantum Yield (Φ) | 0.66[1] | 0.605 - 0.97[2][3] | 0.15 - 0.35[4][5] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~92,000[6] | ~85,000 - 110,000[7] | ~116,000 - 150,000[4][5] |
| Excitation Maximum (nm) | ~590[6] | ~595[8] | ~581 - 591[5] |
| Emission Maximum (nm) | ~617[6] | ~615[8] | ~596 - 604[5] |
| Photostability | High[6] | Moderate | Low to Moderate[4] |
Note: The quantum yield of Texas Red can vary significantly depending on the solvent and conjugation state. Similarly, the quantum yield of Cy3.5 is highly dependent on its molecular environment.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent molecule is often determined relative to a standard of a known quantum yield. This method is experimentally straightforward and provides reliable data when performed carefully.
Objective: To determine the relative quantum yield of a test fluorophore (e.g., AF 594) using a reference fluorophore with a known quantum yield in a similar spectral region (e.g., Rhodamine 101).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorophore solution (e.g., Alexa Fluor 594)
-
Reference fluorophore solution (e.g., Rhodamine 101 in ethanol (B145695), Φ = 0.90)
-
Solvent (e.g., phosphate-buffered saline (PBS) for AF 594, ethanol for Rhodamine 101)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions for both the test and reference fluorophores in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for all measurements. Ensure the excitation and emission slits are kept constant throughout the experiment.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "ref" refer to the test and reference fluorophores, respectively.
-
-
Experimental Workflow for Relative Quantum Yield Determination
The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.
Caption: Workflow for relative quantum yield determination.
Signaling Pathway Example: Immunofluorescence Staining
Red fluorophores like Alexa Fluor 594 are extensively used in immunofluorescence to visualize specific proteins within cells. The following diagram illustrates a simplified workflow for indirect immunofluorescence.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. Extinction Coefficient [Texas Red-X] | AAT Bioquest [aatbio.com]
- 3. Extinction Coefficient [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
Validating the Degree of Labeling of Alexa Fluor 594 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the Degree of Labeling (DOL) is a critical step in the development and quality control of protein conjugates. The DOL, defined as the average number of dye molecules covalently bound to a single protein molecule, directly impacts the performance and reproducibility of fluorescently labeled reagents in a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[][2][3] An optimal DOL is crucial; under-labeling can lead to a weak signal, while over-labeling may cause fluorescence quenching and potentially compromise the biological activity of the protein.[] For antibodies, a typical optimal DOL range is between 2 and 10.[][3]
This guide provides a comprehensive comparison of common methods for validating the DOL of Alexa Fluor 594 (AF 594) protein conjugates. It includes detailed experimental protocols for the widely used spectrophotometric method and alternative validation techniques such as mass spectrometry and high-performance liquid chromatography (HPLC).
Comparison of DOL Determination Methods
The choice of method for DOL determination depends on factors such as the required accuracy, the availability of equipment, and the nature of the protein conjugate. The following table summarizes the key characteristics of the most common methods.
| Method | Principle | Pros | Cons | Typical Accuracy | Typical Precision |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein and the dye at their respective maximum absorbance wavelengths to calculate their molar concentrations. | Rapid, simple, and requires readily available equipment. | Indirect measurement, can be affected by impurities that absorb at 280 nm or the dye's λmax. The accuracy is dependent on the precise molar extinction coefficients of the protein and the dye.[2] May have an error of up to 20%.[2] | Moderate | Good |
| Mass Spectrometry (MS) | Directly measures the mass of the unconjugated protein and the conjugated protein. The mass difference corresponds to the number of attached dye molecules. | Provides a direct and accurate measurement of the mass of the conjugate, allowing for the determination of the distribution of different dye-to-protein species. | Requires specialized and expensive instrumentation. Sample preparation can be more complex. | High | High |
| Reverse-Phase HPLC (RP-HPLC) | Separates the protein conjugate from free dye and can potentially separate different labeled species based on hydrophobicity. | Can provide information on the purity of the conjugate and separate different labeled species.[4][5] | May not be able to resolve all labeled species, especially for complex conjugations. Requires method development and specialized equipment. | Moderate to High | High |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates molecules based on their hydrophilicity. Can be used to separate antibody-drug conjugates and, by extension, antibody-dye conjugates.[6] | Orthogonal to RP-HPLC and can be useful for characterizing glycoproteins and other hydrophilic conjugates.[6] | Less commonly used for simple DOL determination of dye conjugates compared to RP-HPLC. Requires specialized columns and method development. | Moderate to High | High |
Detailed Experimental Protocols
Protocol 1: Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry
This is the most common method for determining the DOL of fluorescently labeled proteins.
Principle: The Beer-Lambert law is used to determine the molar concentrations of the protein and the dye from the absorbance measurements of the conjugate solution at 280 nm (for the protein) and the maximum absorbance wavelength of the dye (590 nm for AF 594). A correction factor is applied to the absorbance at 280 nm to account for the dye's contribution to absorbance at this wavelength.
Key Parameters for AF 594:
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of AF 594 at 590 nm | 92,000 M⁻¹cm⁻¹ | N/A |
| Correction Factor (CF₂₈₀) of AF 594 | 0.56 | N/A |
| Molar Extinction Coefficient (ε) of a typical IgG at 280 nm | 203,000 M⁻¹cm⁻¹ | N/A |
Materials:
-
AF 594 conjugated protein
-
Purification column (e.g., size-exclusion chromatography)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm pathlength)
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purification of the Conjugate: It is essential to remove all unconjugated AF 594 from the labeling reaction mixture. This is typically achieved using size-exclusion chromatography (e.g., a desalting column). Collect the purified protein conjugate.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).
-
Use the conjugation buffer as a blank.
-
Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). If necessary, dilute the sample with a known volume of buffer and record the dilution factor.
-
Data Analysis:
-
Calculate the molar concentration of the dye: [Dye] (M) = A₅₉₀ / (ε_dye * pathlength) where ε_dye is the molar extinction coefficient of AF 594 (92,000 M⁻¹cm⁻¹).
-
Calculate the corrected absorbance of the protein at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A₅₉₀ * CF₂₈₀) where CF₂₈₀ is the correction factor for AF 594 at 280 nm (0.56).
-
Calculate the molar concentration of the protein: [Protein] (M) = A₂₈₀_corrected / (ε_protein * pathlength) where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Protocol 2: Validation of DOL by Mass Spectrometry (MS)
Principle: Mass spectrometry provides a direct measurement of the molecular weight of the intact protein and the AF 594 conjugate. The mass difference between the conjugated and unconjugated protein allows for the determination of the number of dye molecules attached. This method can also reveal the heterogeneity of the labeled product, showing the distribution of species with different numbers of dyes.
Materials:
-
AF 594 conjugated protein
-
Unconjugated protein (as a control)
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
-
Appropriate buffers for MS analysis (e.g., volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate)
-
Desalting column (optional, for buffer exchange)
Procedure:
-
Sample Preparation:
-
Ensure the protein conjugate is free from non-covalently bound dye and other impurities.
-
If necessary, perform a buffer exchange into a volatile buffer compatible with mass spectrometry.
-
Prepare a sample of the unconjugated protein for use as a reference.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unconjugated protein to determine its exact molecular weight.
-
Acquire the mass spectrum of the AF 594 conjugated protein.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species present.
-
Calculate the mass of a single AF 594 dye molecule (the exact mass will depend on the specific reactive form used and any counterions).
-
Determine the number of dye molecules attached to each protein species by dividing the mass difference between the conjugated and unconjugated protein by the mass of a single dye molecule.
-
The average DOL can be calculated by taking the weighted average of the different labeled species observed in the mass spectrum.
-
Protocol 3: Validation of DOL by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic AF 594 dye to a protein increases its hydrophobicity, leading to a longer retention time on a reverse-phase column. By optimizing the chromatographic conditions, it may be possible to separate the unconjugated protein, free dye, and protein species with different numbers of attached dye molecules.[4][5]
Materials:
-
AF 594 conjugated protein
-
Unconjugated protein (as a control)
-
Free AF 594 dye (as a control)
-
HPLC system with a UV detector
-
Reverse-phase column suitable for protein separations (e.g., C4, C8, or C18 with wide pores)
-
Mobile phase A: Aqueous buffer with a low concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B: Organic solvent with a low concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in acetonitrile)
Procedure:
-
Method Development:
-
Develop a gradient elution method that effectively separates the unconjugated protein, free dye, and the conjugated protein. This typically involves a linear gradient from a low to a high percentage of mobile phase B.
-
Optimize parameters such as the gradient slope, flow rate, and column temperature to achieve the best resolution.
-
-
Sample Analysis:
-
Inject the unconjugated protein, free dye, and the AF 594 conjugate separately to determine their respective retention times.
-
Analyze the AF 594 conjugate to obtain a chromatogram showing the different species.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein, free dye, and the different labeled species.
-
The relative peak areas can be used to estimate the proportion of each species, from which an average DOL can be calculated. It is important to note that the extinction coefficients of the different species at the detection wavelength may vary, which can affect the accuracy of this quantification.
-
Protocol 4: Validation of DOL by Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is a chromatographic technique that separates molecules based on their hydrophilicity.[6] While less common for simple dye conjugates, it can be a valuable tool, especially for glycoproteins or when orthogonal separation to RP-HPLC is desired. The addition of the relatively hydrophobic AF 594 dye will decrease the hydrophilicity of the protein, leading to an earlier elution time on a HILIC column.
Materials:
-
AF 594 conjugated protein
-
Unconjugated protein (as a control)
-
HPLC system with a UV or fluorescence detector
-
HILIC column
-
Mobile phase A: High concentration of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer
-
Mobile phase B: Lower concentration of the organic solvent with a higher concentration of aqueous buffer
Procedure:
-
Method Development:
-
Develop a gradient elution method that separates the unconjugated and conjugated protein. This typically involves a gradient from a high to a low percentage of mobile phase A.
-
Optimize the gradient, flow rate, and column temperature.
-
-
Sample Analysis:
-
Inject the unconjugated protein and the AF 594 conjugate to determine their retention times.
-
-
Data Analysis:
-
The separation of peaks corresponding to different degrees of labeling can provide qualitative and potentially quantitative information about the DOL. As with RP-HPLC, quantification based on peak areas should be approached with caution due to potential differences in extinction coefficients.
-
Conclusion
The validation of the Degree of Labeling is a critical aspect of quality control for fluorescently labeled protein conjugates. While UV-Vis spectrophotometry offers a rapid and accessible method for estimating DOL, its indirect nature can lead to inaccuracies. For a more definitive and detailed analysis, orthogonal methods such as mass spectrometry and HPLC are recommended. Mass spectrometry provides a direct measurement of the conjugate's mass and the distribution of labeled species, offering the highest level of accuracy. Chromatographic methods like RP-HPLC and HILIC can provide valuable information on the purity and heterogeneity of the conjugate. By employing a combination of these techniques, researchers can ensure the quality and consistency of their AF 594 conjugates, leading to more reliable and reproducible experimental results.
References
Navigating the Red Spectrum: A Guide to Alexa Fluor 594 in Multicolor Imaging
For researchers, scientists, and drug development professionals venturing into the vibrant world of multicolor fluorescence imaging, the selection of appropriate fluorophores is a critical determinant of experimental success. This guide provides a comprehensive comparison of Alexa Fluor 594 (AF 594) with alternative fluorophores, focusing on the challenges and solutions related to spectral overlap. We present supporting experimental data, detailed protocols, and visual aids to empower you in making informed decisions for your multicolor imaging experiments.
Alexa Fluor 594, a bright and photostable dye, is a popular choice for the red channel in fluorescence microscopy and flow cytometry.[1][2] With an excitation peak at approximately 590 nm and an emission peak around 617 nm, it offers a robust signal for visualizing a wide array of biological targets.[1][3] However, in the context of multicolor imaging, where several fluorophores are used simultaneously, the broad emission spectra of many dyes can lead to spectral overlap, a phenomenon where the fluorescence of one dye "bleeds" into the detection channel of another.[4][5][6] This can result in false positives and inaccurate co-localization analysis. This guide will delve into these considerations and provide practical solutions for mitigating spectral overlap when using AF 594.
Spectral Properties and Quantitative Comparison of AF 594 and Alternatives
The performance of a fluorophore is defined by several key photophysical properties. Brightness is a function of both the extinction coefficient (a measure of how efficiently the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is another crucial factor for successful imaging.
Below is a comparison of AF 594 with other commonly used red and far-red fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | High |
| Texas Red-X | 595 | 615 | 80,000 | 0.55 | High |
| mCherry | 587 | 610 | 72,000 | 0.22 | Moderate |
| DyLight 594 | 593 | 618 | 80,000 | 0.73 | High |
| Cy3.5 | 581 | 596 | 150,000 | 0.15 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | Very High |
| Cy5 | 649 | 670 | 250,000 | 0.20 | High |
Note: Values are approximate and can vary depending on the conjugation partner and experimental conditions. Brightness is a qualitative assessment based on the product of the extinction coefficient and quantum yield.
Managing Spectral Overlap: A Practical Workflow
Effective management of spectral overlap is paramount for generating reliable multicolor imaging data. The following workflow outlines the key steps to minimize bleed-through and ensure accurate signal detection.
Key Considerations in the Workflow:
-
Fluorophore Selection: When planning a multicolor experiment, choose fluorophores with the largest possible separation between their emission spectra. The use of spectral viewers is highly recommended to visualize potential overlaps.
-
Optical Filter Selection: Employing narrow bandpass emission filters is crucial for isolating the fluorescence of each dye.[7] Filter sets specifically designed for fluorophores like Texas Red, mCherry, and Alexa Fluor 594 can significantly reduce bleed-through.[8][9][10]
-
Compensation Controls: For every fluorophore used in the experiment, a single-stained control sample must be prepared.[4][11] These controls are essential for determining the amount of spectral spillover and for subsequent computational correction.[4][5]
-
Sequential Image Acquisition: Whenever possible, acquire images for each channel sequentially. This involves exciting one fluorophore and collecting its emission before moving to the next. This method is particularly effective in minimizing crosstalk between channels.[12]
-
Spectral Unmixing/Compensation: If significant spectral overlap persists, computational methods like spectral unmixing or compensation can be applied.[4] These techniques use the information from single-stained controls to mathematically subtract the bleed-through from each channel, resulting in a more accurate representation of the true signal.[4][6]
Experimental Protocol: Three-Color Immunofluorescence with AF 594
This protocol provides a detailed methodology for a three-color immunofluorescence experiment using Alexa Fluor 488, Alexa Fluor 594, and Alexa Fluor 647.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies raised in different species (e.g., mouse, rabbit, goat)
-
Secondary antibodies conjugated to Alexa Fluor 488, Alexa Fluor 594, and Alexa Fluor 647
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate coverslips with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Incubate coverslips with the secondary antibody cocktail for 1 hour at room temperature.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for DAPI, Alexa Fluor 488, Alexa Fluor 594, and Alexa Fluor 647.
-
Acquire images sequentially for each channel to minimize bleed-through.
-
Signaling Pathway Visualization: A Hypothetical Example
To illustrate the application of multicolor imaging in studying cellular processes, the following diagram depicts a hypothetical signaling pathway where AF 594 could be used to visualize a key protein.
In this example, AF 488 is used to label the cell surface receptor, AF 594 visualizes a cytoplasmic kinase, and AF 647 targets a nuclear transcription factor. This multicolor approach allows for the simultaneous visualization of different components of the pathway, providing spatial and functional insights.
Conclusion
Alexa Fluor 594 remains a valuable tool for multicolor imaging, offering a bright and photostable signal in the red spectrum. However, careful consideration of spectral overlap is essential for obtaining accurate and reliable data. By implementing a well-planned experimental workflow that includes judicious fluorophore selection, appropriate filter sets, proper controls, and, if necessary, computational correction, researchers can successfully navigate the challenges of multicolor imaging and unlock a deeper understanding of complex biological systems.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. tnf-duplicate/Alexa Fluor 594 FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 4. a.storyblok.com [a.storyblok.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 7. Easy Employment and Crosstalk-Free Detection of Seven Fluorophores in a Widefield Fluorescence Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectraservices.com [spectraservices.com]
- 9. 39010-at-texas-red-mcherry-alexafluor-594 - Chroma Technology Corp [chroma.com]
- 10. moticmicroscopes.com [moticmicroscopes.com]
- 11. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. researchgate.net [researchgate.net]
Performance of AF 594 Carboxylic Acid in Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of AF 594 carboxylic acid's performance against its common alternatives, Alexa Fluor 594 and Texas Red, supported by experimental data and detailed protocols.
Data Presentation: Photophysical Properties
The intrinsic brightness and photostability of a fluorophore are dictated by its photophysical properties. A summary of these key characteristics for this compound and its alternatives is presented below.
| Property | This compound | Alexa Fluor 594 | Texas Red |
| Excitation Maximum (nm) | 586 - 594[1][2][3][4] | 590[5] | 595 - 596 |
| Emission Maximum (nm) | 613 - 617[1][2] | 617 | 615 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 105,000[1][2] | 73,000 | 116,000 |
| Quantum Yield (Φ) | 0.77[1][2] | 0.66[5][6] | 0.90 |
| Fluorescence Lifetime (τ) (ns) | Not explicitly stated | 3.9[6] | Not explicitly stated |
| Relative Brightness (ε x Φ) | 80,850 | 48,180 | 104,400 |
Note: The relative brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and provides a theoretical measure of the fluorophore's brightness.[7][8] Actual performance in a microscopy setup can be influenced by factors such as the degree of labeling, local environment, and instrument configuration.
Performance Comparison in Microscopy Setups
Brightness and Photostability:
AF 594 is frequently marketed as a bright and photostable dye, with performance comparable to Alexa Fluor 594.[2][4][9] Both AF 594 and Alexa Fluor 594 are generally considered to be brighter and more photostable than Texas Red.[10][11] The higher quantum yield of AF 594 (0.77) compared to Alexa Fluor 594 (0.66) suggests a higher efficiency in converting absorbed light into emitted fluorescence.[1][2][6] While Texas Red has a high quantum yield, it is known to be less photostable than the Alexa Fluor dyes.[12][10]
pH Sensitivity:
AF 594 and Alexa Fluor 594 are reported to be pH-insensitive over a wide range (pH 4-10), which is a significant advantage for live-cell imaging and experiments involving pH fluctuations.[9]
Suitability for Different Microscopy Techniques:
Due to their brightness and photostability, both AF 594 and Alexa Fluor 594 are well-suited for a variety of fluorescence microscopy applications, including confocal microscopy, and super-resolution techniques like STED and STORM.[5] Texas Red is also widely used in fluorescence microscopy, though its lower photostability may be a limiting factor for long-term imaging experiments.[12][10]
Experimental Protocols
Labeling an Antibody with this compound
This protocol describes the conjugation of this compound to a primary antibody using carbodiimide (B86325) chemistry.
Materials:
-
Primary antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare the Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activate the Dye: Add a 1.5-fold molar excess of EDC and NHS to the dye solution. Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add the activated dye solution to the antibody solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1. Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Stop the Reaction: Add the Quenching Buffer to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled antibody from the unconjugated dye using a purification column equilibrated with PBS.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 594 nm to calculate the protein concentration and the number of dye molecules per antibody.
Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for immunofluorescence staining of adherent cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody labeled with AF 594
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation: Rinse the cells with PBS, then fix with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the AF 594-labeled primary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for AF 594 (Excitation/Emission: ~594/615 nm).
Mandatory Visualization
Caption: Experimental workflow for immunofluorescence microscopy using this compound.
References
- 1. cn.lumiprobe.com [cn.lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Wolfe Labs [wolfelabs.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - JP [thermofisher.com]
AF 594 vs. Texas Red: A Comprehensive Comparison for Advanced Research Applications
In the realm of fluorescence microscopy and cell imaging, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers, scientists, and drug development professionals, the choice between spectrally similar dyes can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two popular red fluorophores: Alexa Fluor 594 (AF 594) and Texas Red. By examining their spectral properties, performance characteristics, and providing detailed experimental protocols, this guide aims to empower researchers to make an informed decision for their specific application.
At a Glance: Key Performance Indicators
| Property | Alexa Fluor 594 | Texas Red | Advantage |
| Excitation Maximum | ~590 nm[1] | ~595 nm[2][3] | Spectrally similar |
| Emission Maximum | ~617 nm[1] | ~615 nm[2][4] | Spectrally similar |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹[5] | ~85,000 cm⁻¹M⁻¹[6] | AF 594 |
| Quantum Yield | ~0.66[1] | ~0.93[4][7] | Texas Red |
| Relative Brightness | Brighter than Texas Red conjugates[8][9] | Less bright than AF 594 conjugates | AF 594 |
| Photostability | Higher photostability[8][9][10] | More susceptible to photobleaching | AF 594 |
| pH Sensitivity | Insensitive over a wide pH range[11] | Prone to fluorescence changes with pH | AF 594 |
| Self-Quenching | Low self-quenching at high DOL[11] | More prone to self-quenching | AF 594 |
Deeper Dive: A Quantitative Comparison
The performance of a fluorophore is dictated by several key photophysical parameters. While Texas Red exhibits a higher quantum yield, the overall brightness of a fluorescent conjugate is a product of both its quantum yield and molar extinction coefficient. Furthermore, for imaging applications, photostability and resistance to environmental factors are critical for acquiring high-quality data.
Spectral Properties
Both AF 594 and Texas Red are well-suited for excitation by common laser lines, including the 561 nm and 594 nm lines. Their emission spectra are also very similar, making them largely interchangeable in terms of filter sets.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor 594 | 590[1] | 617[1] | 92,000[5] | 0.66[1][12] |
| Texas Red | 596[4] | 615[4] | 85,000[6] | 0.93[4][7] |
| Texas Red-X | 586[7] | 603[7] | 116,000[7] | 0.97[7] |
Note: The spectral properties of Texas Red-X, a derivative with a spacer to improve conjugation, are also included as they can differ slightly from the parent dye.
Performance in Application
Beyond the fundamental spectral properties, the practical performance of a fluorophore in a biological context is of utmost importance.
| Feature | Alexa Fluor 594 | Texas Red | Key Considerations |
| Brightness | AF 594 conjugates are consistently reported to be brighter than Texas Red conjugates.[8][9] | While the free dye has a high quantum yield, its conjugates are often dimmer than AF 594. | Brightness is crucial for detecting low-abundance targets. |
| Photostability | Exhibits superior photostability, allowing for longer exposure times and more robust time-lapse imaging.[8][10] | More prone to photobleaching, which can limit the duration of image acquisition. | High photostability is critical for quantitative and long-term imaging. |
| pH Sensitivity | Fluorescence is stable over a wide pH range (pH 4-10). | Fluorescence intensity can be sensitive to changes in environmental pH. | pH insensitivity ensures reliable signal in various cellular compartments. |
| Conjugation | Can be conjugated to proteins at high molar ratios without significant self-quenching.[11] | Texas Red sulfonyl chloride is susceptible to hydrolysis, and conjugates can be prone to precipitation. The "X" modification in Texas Red-X improves solubility and conjugation efficiency.[7] | Efficient and stable conjugation is key to reproducible results. |
Experimental Protocols
To aid researchers in their own comparative studies, the following are detailed protocols for immunofluorescence staining and for the quantitative comparison of fluorophore brightness and photostability.
Immunofluorescence Staining Protocol
This protocol provides a general workflow for staining fixed cells. Optimization may be required for specific cell types and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody
-
AF 594-conjugated Secondary Antibody
-
Texas Red-conjugated Secondary Antibody
-
Antifade Mounting Medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture overnight.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the AF 594- and Texas Red-conjugated secondary antibodies to their optimal concentrations in Blocking Buffer.
-
Incubate separate coverslips with each secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using Antifade Mounting Medium with DAPI.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for DAPI, AF 594, and Texas Red.
-
Protocol for Comparing Brightness and Photostability
This protocol outlines a method for the quantitative comparison of the brightness and photostability of AF 594 and Texas Red antibody conjugates.
1. Sample Preparation:
-
Prepare two sets of slides following the Immunofluorescence Staining Protocol above, one stained with the AF 594 conjugate and the other with the Texas Red conjugate. Ensure that the primary and secondary antibody concentrations and incubation times are identical for both sets.
2. Brightness Comparison:
-
Image Acquisition:
-
Using a fluorescence microscope, locate a field of view with a representative number of stained cells for the AF 594-stained slide.
-
Optimize the exposure time to obtain a bright, but not saturated, signal. Record this exposure time.
-
Without changing any microscope settings (including exposure time and illumination intensity), move to the Texas Red-stained slide and acquire an image of a representative field of view.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of a defined number of cells from both the AF 594 and Texas Red images.
-
Subtract the mean background fluorescence from a region without cells for each image.
-
Compare the background-subtracted mean fluorescence intensities to determine the relative brightness of the two fluorophores.
-
3. Photostability Comparison:
-
Image Acquisition (Time-Lapse):
-
For each fluorophore, select a representative field of view.
-
Using the same microscope settings for both fluorophores, acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes) with continuous illumination.
-
-
Data Analysis:
-
For each time-lapse series, measure the mean fluorescence intensity of a specific region of interest (e.g., a brightly stained cellular structure) in each frame.
-
Normalize the intensity of each frame to the intensity of the first frame (time zero).
-
Plot the normalized fluorescence intensity as a function of time for both AF 594 and Texas Red. The rate of fluorescence decay indicates the photostability of the fluorophore.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key decision factors, the following diagrams are provided.
References
- 1. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Antibody Conjugates, Antibody Labeling, and Fluorophores | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Quantitative Method for Comparing the Brightness of Antibody-dye Reagents and Estimating Antibodies Bound per Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. usbio.net [usbio.net]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Cross-Reactivity in AF 594 Conjugated Secondary Antibodies
For researchers, scientists, and professionals in drug development, the specificity of secondary antibodies is paramount to generating reliable and reproducible results in immunoassays. Alexa Fluor 594 (AF 594), a bright and photostable red-fluorescent dye, is a popular choice for conjugation to secondary antibodies used in applications such as immunofluorescence, flow cytometry, and western blotting. However, the potential for cross-reactivity of these secondary antibodies with immunoglobulins from species other than the intended target can lead to non-specific staining and false-positive results. This guide provides a comparative overview of key considerations when selecting AF 594 conjugated secondary antibodies, detailed experimental protocols for assessing cross-reactivity, and a visual representation of the experimental workflow.
Performance Comparison of Highly Cross-Adsorbed AF 594 Secondary Antibodies
To minimize off-target binding, manufacturers employ a purification step known as cross-adsorption (or pre-adsorption). In this process, the secondary antibody solution is passed through a column matrix containing immobilized serum proteins from various species. This captures non-specific secondary antibodies, allowing the highly specific ones to flow through. The extent of this cross-adsorption is a critical factor in the performance of the secondary antibody. While direct quantitative comparisons of cross-reactivity from manufacturers are not always available in a standardized format, the following table summarizes the specifications of highly cross-adsorbed goat anti-rabbit and goat anti-mouse IgG (H+L) secondary antibodies conjugated to AF 594 from leading suppliers. The key differentiator for researchers to consider is the list of species against which the antibodies have been adsorbed.
| Feature | Thermo Fisher Scientific (Invitrogen) | Abcam | Jackson ImmunoResearch |
| Product Name | Goat anti-Rabbit IgG (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 | Goat Anti-Rabbit IgG H&L (Alexa Fluor® 594) preadsorbed | Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 |
| Host Species | Goat | Goat | Goat |
| Target Species | Rabbit | Rabbit | Rabbit |
| Cross-Adsorbed Against | Bovine, Goat, Mouse, Rat, and Human IgG[1][2] | Human, Mouse and Rat serum proteins[3] | Information on specific species for cross-adsorption is not readily available on the product page. They state their selective antibodies have had cross-reactivity removed.[4] |
| Product Name | Goat anti-Mouse IgG (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 | Goat Anti-Mouse IgG H&L (Alexa Fluor® 594) preadsorbed | Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 |
| Host Species | Goat | Goat | Goat |
| Target Species | Mouse | Mouse | Mouse |
| Cross-Adsorbed Against | Bovine, Goat, Rabbit, Rat, Human IgG, and Human serum[5] | Not explicitly stated on the main product page, but they recommend using pre-adsorbed secondaries to minimize background.[6] | Minimal cross-reaction with human, mouse and rat serum proteins.[3] |
Note: The information presented in this table is based on the manufacturers' product datasheets and may be subject to change. Researchers should always consult the most recent product information before making a purchase.
Alternatives to Alexa Fluor 594
While AF 594 is an excellent choice for many applications, other fluorescent dyes are available and may be suitable alternatives depending on the specific experimental setup and instrumentation.[7]
-
Cy3: A bright and commonly used dye that emits in the orange-red region of the spectrum.
-
DyLight 594: A dye with similar spectral properties to AF 594.[7]
-
Alexa Fluor 568: Offers a slightly shorter wavelength emission than AF 594 and can be a good option for multiplexing.[8]
The choice of fluorophore should consider factors such as the available laser lines and filters on the imaging system, the brightness and photostability of the dye, and the potential for spectral overlap in multi-color experiments.[7]
Experimental Protocols for Cross-Reactivity Testing
To ensure the specificity of an AF 594 conjugated secondary antibody in your experimental context, it is advisable to perform in-house validation. The following are detailed protocols for assessing cross-reactivity using ELISA and immunofluorescence.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
This protocol allows for a quantitative assessment of the secondary antibody's binding to immunoglobulins from various species.[9]
Materials:
-
96-well high-binding ELISA plates
-
Purified IgG from various species (e.g., rabbit, human, mouse, rat, bovine)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
AF 594 conjugated secondary antibody to be tested
-
Enzyme-conjugated tertiary antibody (if the plate reader cannot detect AF 594 fluorescence)
-
Substrate for the enzyme (if using a tertiary antibody)
-
Microplate reader
Procedure:
-
Coating: Dilute the purified IgGs from the different species to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of each IgG solution to separate wells of the 96-well plate. Incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[9]
-
Secondary Antibody Incubation: Wash the plate three times with Wash Buffer. Dilute the AF 594 conjugated secondary antibody in Blocking Buffer to its recommended working concentration. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.
-
Detection:
-
Direct Fluorescence: If the plate reader can measure the fluorescence of AF 594, wash the plate three times with Wash Buffer and read the plate at the appropriate excitation and emission wavelengths (approx. 590 nm Ex / 617 nm Em).
-
Enzymatic Detection: If direct fluorescence detection is not possible, after the secondary antibody incubation and washing, add 100 µL of an appropriate HRP-conjugated tertiary antibody (e.g., anti-goat IgG-HRP if the secondary is from goat) diluted in Blocking Buffer. Incubate for 1 hour at room temperature. Wash the plate three times with Wash Buffer. Add 100 µL of TMB substrate and incubate until a color change is observed. Stop the reaction with 50 µL of 2N H₂SO₄ and read the absorbance at 450 nm.[9]
-
-
Analysis: Compare the signal obtained from the wells coated with the target species' IgG to the signals from wells coated with IgGs from other species. A high signal in the non-target wells indicates cross-reactivity.
Immunofluorescence (IF) for Visualizing Cross-Reactivity
This protocol provides a qualitative assessment of non-specific binding in a cell or tissue context.
Materials:
-
Cells or tissue sections from the species of the primary antibody and from potentially cross-reactive species.
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (from the target species)
-
AF 594 conjugated secondary antibody to be tested
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare cells or tissue sections as per standard protocols. Include samples that do not express the target antigen as a negative control.
-
Fixation and Permeabilization: Fix the samples with Fixation Buffer for 10 minutes, followed by permeabilization with Permeabilization Buffer for 10 minutes.[10]
-
Blocking: Block non-specific binding sites by incubating the samples in Blocking Buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation (Control): For the primary antibody control slides, incubate with the primary antibody diluted in Blocking Buffer for 1-3 hours at room temperature.
-
Secondary Antibody Only Control: For the cross-reactivity test slides, omit the primary antibody incubation step and directly proceed to the secondary antibody incubation.
-
Secondary Antibody Incubation: Wash the samples three times with PBS. Incubate all slides (including the primary antibody controls and the secondary-only controls) with the AF 594 conjugated secondary antibody at its working concentration for 45 minutes at room temperature, protected from light.[10]
-
Counterstaining and Mounting: Wash the samples three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips using an antifade mounting medium.
-
Imaging and Analysis: Image the samples using a fluorescence microscope. The secondary-only control slides should show minimal to no fluorescence. Any significant signal on these slides indicates cross-reactivity of the secondary antibody with components of the sample.
Visualizing the Workflow and Logic of Cross-Reactivity
To further clarify the experimental process and the implications of cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing secondary antibody cross-reactivity in immunofluorescence.
Caption: Logical diagram illustrating how secondary antibody cross-reactivity can result in false-positive signals.
References
- 1. 122.114.14.118:8000 [122.114.14.118:8000]
- 2. Invitrogen Goat anti-Rabbit IgG (H+L) Highly Cross-Adsorbed Secondary Antibody, | Fisher Scientific [fishersci.com]
- 3. Alexa Fluor® 594-Goat Anti-Rabbit IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 4. Alexa Fluor 594® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 5. Goat anti-Mouse IgG (H+L) Highly Cross-Adsorbed, Alexa Fluor™ 594 (A-11032) [thermofisher.com]
- 6. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 7. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
Safety Operating Guide
Proper Disposal of AF 594 Carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of AF 594 carboxylic acid, a fluorescent dye commonly used in biological research. Adherence to these procedures is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Quantitative Data Summary
The following table summarizes key physical and spectral properties of this compound. While direct toxicity and environmental hazard data are not widely published, these properties are important for handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₆₄N₄O₁₁S₂ | [1] |
| Excitation Maximum | 586 nm | [1] |
| Emission Maximum | 613 nm | [1] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage Temperature | -20°C, protected from light | [1] |
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound and its waste products must comply with local, state, and federal regulations. The following protocol outlines the general procedure for the disposal of waste containing this compound. This should be adapted to comply with your institution's specific policies.
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: In the absence of a specific SDS definitively stating otherwise, treat all solid and liquid waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix waste containing this compound with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep acidic and basic waste streams separate.
2. Waste Collection and Containerization:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Solid Waste: Collect contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, clearly labeled, and sealed plastic bag or container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume. Include the date of waste accumulation.
3. Storage:
-
Store waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep waste containers securely closed at all times, except when adding waste.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [2]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests and documentation.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
